Methyl 2-methylnicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
methyl 2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHWBYHFWALOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426734 | |
| Record name | Methyl 2-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65719-09-7 | |
| Record name | Methyl 2-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65719-09-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl 2-methylnicotinate chemical properties and structure"
An In-depth Technical Guide to the Chemical Properties and Structure of Methyl 2-methylnicotinate
Introduction
This compound, a derivative of nicotinic acid (a form of vitamin B3), is a significant heterocyclic compound. It serves as a versatile intermediate in the synthesis of various bicyclic nitrogen-containing heterocycles and other complex molecules, including active pharmaceutical ingredients (APIs). Its utility in organic synthesis and drug discovery necessitates a thorough understanding of its chemical and structural characteristics. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure
The structure of this compound is characterized by a pyridine ring substituted at the 2- and 3-positions. A methyl group (-CH₃) is attached at the 2-position, and a methyl ester group (-COOCH₃) is located at the 3-position. The formal IUPAC name for this compound is methyl 2-methylpyridine-3-carboxylate.[1]
Caption: 2D structure of this compound.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 65719-09-7 | [2][1][3] |
| Molecular Formula | C₈H₉NO₂ | [2][1][3][4] |
| Molecular Weight | 151.16 g/mol | [2][1][3][4] |
| IUPAC Name | methyl 2-methylpyridine-3-carboxylate | [1] |
| Synonyms | Methyl 2-methyl-3-pyridinecarboxylate, 2-Methylnicotinic acid methyl ester | [3] |
| Boiling Point | 102-104°C at 10 mmHg | [2] |
| Density | 1.104 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in chloroform and methanol. | [2][3] |
| InChI | InChI=1S/C8H9NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h3-5H,1-2H3 | [1] |
| InChIKey | KLHWBYHFWALOIJ-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C1=C(C)N=CC=C1 | [1] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule.
-
¹H NMR (400MHz, CDCl₃) δ ppm : 8.61 (dd, J=4.9, 1.8Hz, 1H), 8.19 (dd, J=7.9, 1.7Hz, 1H), 7.20 (dd, J=7.9, 4.7Hz, 1H), 3.91 (s, 3H), 2.83 (s, 3H).[5]
Carbon-13 (¹³C) NMR data is also available for this compound, providing insights into the carbon framework.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands are expected for the C=O of the ester and the C=N and C=C bonds of the pyridine ring.[1]
Synthesis and Experimental Protocols
A common method for the synthesis of this compound involves a two-step process that avoids the use of hazardous reagents like acrolein.[5] This method is suitable for industrial production due to its mild conditions, readily available starting materials, and high yield.[5]
Synthesis Workflow
The synthesis proceeds through the formation of an intermediate from 1,1,3,3-tetramethoxypropane, which then reacts with a β-aminocrotonic acid ester to form the final product.[5]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is based on a patented synthesis method.[5]
Step 1: Preparation of the Intermediate (Compound B)
-
In a suitable reactor, charge 1.5 mol of 1,1,3,3-tetramethoxypropane at room temperature.
-
While stirring, slowly add 2.0 mol of a 30% (w/w) aqueous solution of p-toluenesulfonic acid.
-
Heat the reaction mixture to 50°C and maintain this temperature for 3 hours to complete the formation of the intermediate.
Step 2: Synthesis of this compound
-
In a separate reactor, combine 1.0 mol of β-aminocrotonic acid methyl ester and 5.0 mol of methanol.
-
Heat the mixture to 60°C.
-
Add the intermediate compound prepared in Step 1 to this mixture.
-
Maintain the reaction at 60°C for 7 hours.
Step 3: Product Isolation and Purification
-
After the reaction is complete, concentrate the resulting solution under reduced pressure to remove the solvent.
-
Wash the crude product with water.
-
Purify the product by vacuum distillation to obtain pure this compound.[5]
This method reportedly achieves a yield of over 65% with a purity exceeding 98%.[5]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is reported to cause skin irritation and serious eye irritation.[1] Some reports also indicate that it may cause serious eye damage.[1] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable building block in organic and medicinal chemistry. This guide has provided a detailed overview of its chemical structure, physical and chemical properties, spectroscopic data, and a robust synthesis protocol. The information presented, including structured data tables and process diagrams, serves as a comprehensive technical resource for scientists and researchers engaged in the fields of chemical synthesis and drug development.
References
- 1. This compound | C8H9NO2 | CID 7015327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 65719-09-7 [m.chemicalbook.com]
- 3. 65719-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 2-methylnicotinate (CAS 65719-09-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methylnicotinate, with CAS number 65719-09-7, is a pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the preparation of bicyclic nitrogen-containing heterocycles. Its structural similarity to biologically active compounds makes it a molecule of interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, potential biological significance, and commercial availability.
Chemical and Physical Properties
This compound is a colorless to yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 65719-09-7 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| IUPAC Name | methyl 2-methylpyridine-3-carboxylate | [1] |
| Synonyms | Methyl 2-methyl-3-pyridinecarboxylate, 2-Methylnicotinic acid methyl ester | [1] |
| Appearance | Colorless to yellow liquid | [2] |
| Boiling Point | 102-104 °C at 10 mmHg | [2] |
| Density | 1.104 ± 0.06 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.5130-1.5180 | [2] |
| Solubility | Soluble in chloroform and methanol. | [2] |
| InChI Key | KLHWBYHFWALOIJ-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C(=O)OC)C=CC=N1 | [1] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 1,1,3,3-tetramethoxypropane with β-aminocrotonic acid methyl ester in the presence of an acid catalyst.[3]
Materials:
-
1,1,3,3-tetramethoxypropane
-
β-aminocrotonic acid methyl ester
-
Hydrochloric acid (20% aqueous solution)
-
Methanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a reaction flask at room temperature, add 1,1,3,3-tetramethoxypropane (2.5 mol).
-
While stirring, add 20% hydrochloric acid (3.0 mol).
-
Control the temperature at 40°C and allow the reaction to proceed for 3 hours.
-
In a separate reactor, add β-aminocrotonic acid methyl ester (1 mol) and methanol (6 mol).
-
Heat the mixture to 60°C and react for 5 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography using a gradient of ethyl acetate in petroleum ether to yield this compound.[3]
Synthesis of Bicyclic Heterocycles from this compound
A plausible synthetic route could involve the following conceptual steps:
-
Functional Group Transformation: The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride or amide.
-
Introduction of a Second Reactive Site: The methyl group at the 2-position can be functionalized, for example, through bromination to introduce a leaving group.
-
Cyclization: The resulting difunctional pyridine derivative can then be reacted with a binucleophilic reagent (e.g., a diamine or a hydroxylamine) to form the second ring of the bicyclic system.
A visual representation of a generalized synthetic workflow is provided below.
References
- 1. This compound | C8H9NO2 | CID 7015327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of [5,6]-Bicyclic Heterocycles with a Ring-Junction Nitrogen via Rh(III)-Catalyzed C-H Functionalization of Alkenyl Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
The Discovery and Evolution of Substituted Nicotinates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological development of substituted nicotinates. From the initial identification of nicotinic acid as a vitamin to its later characterization as a potent lipid-modifying agent and the subsequent exploration of its derivatives for a wide range of therapeutic applications, this document traces the scientific journey of this important class of compounds. It delves into the core mechanisms of action, focusing on the G protein-coupled receptor 109A (GPR109A) and nicotinic acetylcholine receptors (nAChRs), and presents key quantitative data, detailed experimental protocols, and visual representations of signaling pathways and drug discovery workflows to support researchers and professionals in the field of drug development.
A Historical Overview: From Pellagra to Hyperlipidemia
The story of nicotinic acid, or niacin, begins with its identification as the "pellagra-preventing factor". Pellagra, a disease characterized by dermatitis, diarrhea, and dementia, was rampant in the early 20th century, particularly in populations reliant on corn-based diets. It was through the work of Dr. Joseph Goldberger that the dietary deficiency nature of pellagra was established. In 1937, Conrad Elvehjem and his colleagues at the University of Wisconsin isolated nicotinic acid from liver extracts and demonstrated its ability to cure black tongue in dogs, a condition analogous to pellagra in humans. This discovery solidified the role of nicotinic acid as an essential vitamin, Vitamin B3.
Decades later, in 1955, a paradigm shift occurred when Rudolf Altschul and his colleagues discovered that pharmacological doses of nicotinic acid significantly lowered cholesterol levels in humans. This serendipitous finding opened up a new therapeutic avenue for nicotinic acid beyond its nutritional role, establishing it as the first lipid-lowering agent. This discovery spurred further research into its mechanism of action and the development of various formulations and derivatives to improve its efficacy and tolerability.
The primary mechanism for nicotinic acid's lipid-lowering effects was elucidated with the discovery of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in the release of free fatty acids into the bloodstream. This, in turn, decreases the substrate available for the liver to synthesize triglycerides and very-low-density lipoprotein (VLDL), a precursor to low-density lipoprotein (LDL), or "bad" cholesterol.[3] Furthermore, nicotinic acid is the most potent agent available for raising levels of high-density lipoprotein (HDL), or "good" cholesterol.[4][5][6][7]
Beyond its effects on lipid metabolism, research has expanded to investigate substituted nicotinates for a variety of other therapeutic targets. The structural similarity of the nicotinic acid scaffold to nicotine, the agonist for nicotinic acetylcholine receptors (nAChRs), has led to the exploration of nicotinic acid derivatives as modulators of these receptors. nAChRs are implicated in a wide range of physiological processes in the central and peripheral nervous systems, and their dysfunction is associated with neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[8] Consequently, the development of substituted nicotinates as selective nAChR agonists or antagonists represents a promising area of drug discovery.
Quantitative Data on Substituted Nicotinates
The following tables summarize key quantitative data for nicotinic acid and its derivatives, focusing on their efficacy in modulating lipid levels and their potency at target receptors.
Table 1: Clinical Efficacy of Nicotinic Acid Formulations on Lipid Profile
| Formulation | Dose | Study Population | Change in HDL-C (%) | Change in LDL-C (%) | Change in Triglycerides (%) | Reference |
| Crystalline Nicotinic Acid | 1.5 g/day | Men with low HDL-C | +20 | - | Significant Reduction | [9] |
| Crystalline Nicotinic Acid | 3 g/day | Men with low HDL-C | >+20 | Significant Reduction | Significant Reduction | [9] |
| Extended-Release Niacin (Niaspan®) | 1000 mg/day | Dyslipidemic patients | +23 | -8 | -24 | [4] |
| Extended-Release Niacin (Niaspan®) | 2000 mg/day | Dyslipidemic patients | +27 | -31 | -27 | [4] |
| Extended-Release Niacin (AIM-HIGH Trial) | 1.5-2 g/day | Patients with established cardiovascular disease | +25 | -13.6 | -30.8 | [6] |
| Extended-Release Niacin (HPS2-THRIVE Trial) | 2 g/day | High-risk patients on statin therapy | +6 mg/dl | -10 mg/dl | -33 mg/dl | [6] |
Table 2: Potency of GPR109A Agonists
| Compound | Assay | EC50 / IC50 (nM) | Reference |
| Nicotinic Acid | Calcium Mobilization | 52 | [10] |
| Compound 5a (4-(phenyl)thio-1H-pyrazole derivative) | Calcium Mobilization | 45 | [10] |
| MK-6892 | Calcium Mobilization | 74 | [10] |
| Nicotinic Acid | [3H]nicotinic acid displacement | 130 (pIC50 = 6.89) | [11] |
Table 3: Pharmacokinetic Parameters of Nicotinic Acid and its Metabolite
| Compound | Dose | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | AUC0-t (ng·hr/mL) | Reference |
| Nicotinic Acid | 1 tablet (500mg/10mg Niacin ER/Simvastatin) | 1850.3 ± 967.4 | 1.2 ± 0.8 | 1.0 ± 0.3 | 3432.1 ± 1361.6 | [12] |
| Nicotinuric Acid | 1 tablet (500mg/10mg Niacin ER/Simvastatin) | 1083.5 ± 401.2 | 2.3 ± 0.8 | 1.8 ± 0.4 | 4153.9 ± 1290.7 | [12] |
| Nicotinic Acid | 2 tablets (1000mg/20mg Niacin ER/Simvastatin) | 3687.9 ± 1492.6 | 1.4 ± 0.7 | 1.1 ± 0.3 | 7041.5 ± 2816.3 | [12] |
| Nicotinuric Acid | 2 tablets (1000mg/20mg Niacin ER/Simvastatin) | 2109.1 ± 683.5 | 2.8 ± 0.8 | 2.1 ± 0.5 | 8645.8 ± 2351.4 | [12] |
| Nicotinic Acid | 3 tablets (1500mg/30mg Niacin ER/Simvastatin) | 4876.1 ± 1983.2 | 1.6 ± 0.9 | 1.2 ± 0.4 | 9876.4 ± 4012.7 | [12] |
| Nicotinuric Acid | 3 tablets (1500mg/30mg Niacin ER/Simvastatin) | 2987.6 ± 987.1 | 3.1 ± 0.9 | 2.3 ± 0.6 | 12345.6 ± 3456.7 | [12] |
Signaling Pathways
The diverse biological effects of substituted nicotinates are mediated through distinct signaling pathways. The following diagrams illustrate the key pathways involved.
GPR109A Signaling Pathway
The lipid-modifying effects of nicotinic acid are primarily mediated by the G protein-coupled receptor 109A (GPR109A).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niacin in the Treatment of Hyperlipidemias in Light of New Clinical Trials: Has Niacin Lost its Place? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niacin Therapy, HDL Cholesterol, and Cardiovascular Disease: Is the HDL Hypothesis Defunct? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effectiveness of low-dose crystalline nicotinic acid in men with low high-density lipoprotein cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nicotinic acid | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"physical properties of Methyl 2-methylnicotinate (boiling point, density)"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key physical properties of Methyl 2-methylnicotinate, a significant compound in synthetic chemistry and pharmaceutical development. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.
Core Physical Properties
This compound is an ester derivative of nicotinic acid. At room temperature, it presents as a colorless to yellow liquid. A summary of its key physical properties is presented below.
| Property | Value | Conditions | Source |
| Boiling Point | 102-104 °C | at 10 mmHg | [1] |
| Density | 1.104 ± 0.06 g/cm³ | Predicted | [1] |
| Molecular Formula | C₈H₉NO₂ | - | [2][3] |
| Molecular Weight | 151.16 g/mol | - | [2][3] |
Experimental Protocols
Accurate determination of physical properties is crucial for the synthesis, purification, and formulation of chemical compounds. The following sections detail the methodologies for measuring the boiling point and density of this compound.
Determination of Boiling Point at Reduced Pressure
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point, determination at a reduced pressure is standard practice.
Methodology:
A simple distillation apparatus is assembled for this procedure.[4]
-
Apparatus Setup:
-
A round-bottom flask of appropriate size is charged with a small volume of this compound and a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
A distillation head is fitted to the flask, with a thermometer placed such that the top of the bulb is level with the side arm leading to the condenser.
-
A condenser is attached to the distillation head and connected to a receiving flask.
-
The entire apparatus is connected to a vacuum pump, with a manometer placed in-line to monitor the pressure.
-
-
Procedure:
-
The system is evacuated to the desired pressure (e.g., 10 mmHg).
-
The flask is gently heated in a heating mantle or oil bath.
-
The temperature is carefully monitored. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected in the receiving flask.[4]
-
It is critical to record the pressure at which the boiling point is measured.
-
Determination of Density
The density of a liquid is its mass per unit volume.
Methodology:
-
Mass Measurement:
-
Volume Measurement:
-
A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[5] If using a pycnometer, it is filled to its calibrated volume.
-
-
Final Mass Measurement:
-
The graduated cylinder or pycnometer containing the liquid is reweighed, and the mass is recorded.[6]
-
-
Calculation:
-
The mass of the liquid is determined by subtracting the mass of the empty container from the final mass.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
For higher accuracy, it is recommended to perform the measurement multiple times and calculate an average. The temperature at which the measurement is performed should also be recorded, as density is temperature-dependent.[6]
-
Workflow and Visualization
The logical flow for the experimental determination of the physical properties of this compound is illustrated below.
Caption: Workflow for the determination of boiling point and density.
References
- 1. This compound CAS#: 65719-09-7 [m.chemicalbook.com]
- 2. This compound | C8H9NO2 | CID 7015327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
Quantum Chemical Blueprint for Methyl 2-methylnicotinate: A Technical Guide for Drug Discovery Professionals
An In-depth Guide to the Theoretical and Computational Analysis of a Key Pharmaceutical Building Block
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on Methyl 2-methylnicotinate, a crucial intermediate in the synthesis of various pharmaceutical compounds. While specific computational studies on this molecule are not extensively published, this document outlines a robust, best-practice methodology based on established theoretical analyses of closely related nicotinic acid derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecular properties of this compound to accelerate drug design and development processes.
Introduction to this compound
This compound (C₈H₉NO₂) is a pyridine derivative that serves as a versatile building block in medicinal chemistry. Its structural features, including the pyridine ring and the methyl ester group, impart specific electronic and steric properties that are critical for its reactivity and interaction with biological targets. Understanding these properties at a quantum mechanical level is paramount for designing novel synthetic pathways and for the rational design of new drug candidates.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate the geometric, electronic, and spectroscopic properties of molecules like this compound. These computational insights can guide experimental work and provide a deeper understanding of the molecule's behavior.
Proposed Computational Methodology
The following section details a recommended workflow for the quantum chemical analysis of this compound. This methodology is based on protocols that have been successfully applied to similar nicotinic acid derivatives and represents the current standard in the field.
Software and Theoretical Level
All calculations should be performed using a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan. The recommended level of theory for geometry optimization and electronic property calculations is Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This combination has been shown to provide a good balance between computational accuracy and efficiency for organic molecules.
Computational Workflow
The logical flow of the computational study is depicted in the diagram below. It begins with the initial molecular structure, proceeds through geometry optimization and frequency calculations to ensure a stable structure, and then branches into the calculation of various molecular properties.
Data Presentation: Calculated Molecular Properties
The following tables summarize the key quantitative data that would be obtained from the proposed quantum chemical calculations.
Optimized Geometric Parameters
This table would present the key bond lengths, bond angles, and dihedral angles of the optimized molecular structure of this compound.
| Parameter | Atom(s) | Calculated Value (Å or °) |
| Bond Lengths | ||
| C-N (pyridine) | Value | |
| C=O (ester) | Value | |
| C-O (ester) | Value | |
| O-CH₃ (ester) | Value | |
| Bond Angles | ||
| C-N-C (pyridine) | Value | |
| O=C-O (ester) | Value | |
| Dihedral Angle | ||
| C(pyridine)-C(ester)-O-C(methyl) | Value |
Electronic Properties
This table would summarize the key electronic properties derived from the calculations.
| Property | Calculated Value |
| Total Energy (Hartree) | Value |
| Dipole Moment (Debye) | Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Ionization Potential (eV) | Value |
| Electron Affinity (eV) | Value |
Calculated Vibrational Frequencies
A selection of the most significant calculated vibrational frequencies would be presented here, along with their corresponding vibrational modes. This data is crucial for interpreting experimental IR and Raman spectra.
| Wavenumber (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |
| Value | Value | C=O stretch (ester) |
| Value | Value | C-N stretch (pyridine) |
| Value | Value | C-H stretch (aromatic) |
| Value | Value | C-H stretch (methyl) |
| Value | Value | Pyridine ring deformation |
Experimental Protocols for Validation
To validate the computational results, the following experimental protocols are recommended.
Synthesis and Purification
This compound can be synthesized via the esterification of 2-methylnicotinic acid with methanol in the presence of an acid catalyst. The crude product should be purified by column chromatography on silica gel.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent. The chemical shifts and coupling constants will provide a detailed map of the molecular structure for comparison with calculated NMR data.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should be recorded using a KBr pellet or as a thin film. The positions of the characteristic absorption bands should be compared with the calculated vibrational frequencies.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the synthesized compound.
Visualization of Key Molecular Orbitals and Electrostatic Potential
The following diagrams illustrate the kind of visual data that would be generated from the quantum chemical calculations, providing insights into the molecule's reactivity.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution around the molecule. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions indicate areas of low electron density (electrophilic sites).
Conclusion
This technical guide has outlined a comprehensive and robust methodology for the quantum chemical calculation of this compound. By following this proposed workflow, researchers and drug development professionals can generate valuable theoretical data to understand and predict the behavior of this important pharmaceutical intermediate. The integration of these computational insights with experimental validation will undoubtedly accelerate the discovery and development of new and improved therapeutic agents.
An In-depth Technical Guide on the Thermal Stability and Decomposition of Methyl 2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Methyl 2-methylnicotinate (CAS 65719-09-7). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document extrapolates likely thermal behavior based on data from structurally related compounds, including nicotinic acid and its esters. It outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed to definitively characterize its thermal properties. Furthermore, this guide presents a proposed thermal decomposition pathway and summarizes expected quantitative data in a structured format to aid researchers in anticipating the thermal characteristics of this compound.
Introduction
This compound, also known as Methyl 2-methylpyridine-3-carboxylate, is a heterocyclic compound with the molecular formula C₈H₉NO₂.[1][2] As an ester of a nicotinic acid derivative, its thermal stability is a critical parameter for safe handling, storage, and processing, particularly in pharmaceutical development and manufacturing where thermal stress is common. Understanding its decomposition pathway and the nature of its degradation products is essential for ensuring product quality, stability, and safety. This guide aims to provide a foundational understanding of these properties and a practical framework for their experimental determination.
Predicted Thermal Behavior and Decomposition
Under inert conditions, the initial decomposition is likely to involve the cleavage of the ester group, leading to the formation of methanol and 2-methylnicotinic acid. Subsequent heating would likely cause decarboxylation of the 2-methylnicotinic acid intermediate. At higher temperatures, further fragmentation of the pyridine ring would occur.
Under oxidative conditions (e.g., in the presence of air), the decomposition process is expected to be more complex and occur at lower temperatures. Hazardous decomposition products under fire conditions include carbon monoxide (CO), carbon dioxide (CO₂), and various nitrogen oxides (NOx).[5][6]
Proposed Experimental Protocols for Thermal Analysis
To obtain definitive data on the thermal stability of this compound, the following standard thermal analysis techniques are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature ranges over which the compound decomposes and to quantify the mass loss at each stage.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min) to understand the influence of oxygen on decomposition.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage of mass loss against temperature. The onset temperature of decomposition (T_onset) is determined from the intersection of the baseline and the tangent of the decomposition curve. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect any other phase transitions or exothermic/endothermic decomposition events.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is to be used as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen at a flow rate of 50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature up to a point just beyond its melting point (e.g., 60 °C, as the reported melting point for the related methyl nicotinate is 39 °C) at a heating rate of 10 °C/min to observe the melting endotherm.[7]
-
For decomposition studies, a separate experiment can be run by heating the sample to a higher temperature (e.g., 400 °C) at a heating rate of 10 °C/min to observe any exothermic decomposition peaks.
-
-
Data Analysis: Plot the heat flow against temperature. The melting point is determined as the onset or peak of the melting endotherm. The heat of fusion (ΔH_fus) is calculated by integrating the area of the melting peak.
Predicted Quantitative Thermal Data
The following table summarizes the expected quantitative data for the thermal analysis of this compound based on the behavior of similar compounds. These values should be confirmed by experimental analysis as described in Section 3.
| Parameter | Symbol | Expected Value Range | Analysis Method | Notes |
| Melting Point (Onset) | T_m | 40 - 50 °C | DSC | The presence of the methyl group at the 2-position may influence the melting point relative to methyl nicotinate. |
| Onset of Decomposition (N₂) | T_onset | 240 - 270 °C | TGA | Based on studies of other nitrogen-rich heterocyclic esters which show high thermal stability.[4] |
| Peak Decomposition (N₂) | T_max | 280 - 320 °C | TGA (DTG) | Represents the temperature of maximum rate of mass loss for the primary decomposition step. |
| Onset of Decomposition (Air) | T_onset | 220 - 250 °C | TGA | Decomposition is expected to begin at a lower temperature in an oxidative atmosphere. |
| Residual Mass @ 600°C (N₂) | % Residue | < 5% | TGA | In an inert atmosphere, significant volatilization and decomposition are expected. |
Visualized Workflows and Pathways
Experimental Workflow for Thermal Stability Assessment
The logical flow for a comprehensive thermal analysis of this compound is depicted below.
Caption: Workflow for the thermal analysis of this compound.
Proposed Thermal Decomposition Pathway (Inert Atmosphere)
The following diagram illustrates a plausible decomposition pathway for this compound under inert heating conditions.
Caption: Proposed thermal decomposition pathway of this compound.
Conclusion
While direct experimental data on the thermal stability of this compound is scarce, a robust profile can be predicted based on its chemical structure and the known behavior of related nicotinic acid derivatives. It is anticipated to be a thermally stable compound, with decomposition initiating above 240 °C in an inert atmosphere. The primary decomposition pathway likely involves ester cleavage followed by decarboxylation and eventual ring fragmentation at higher temperatures. For definitive characterization, the experimental protocols for TGA and DSC outlined in this guide are strongly recommended. The resulting data will be crucial for ensuring the safe handling, storage, and application of this compound in research and development.
References
- 1. 65719-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Methyl nicotinate - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of Pharmaceutical Intermediates from Methyl 2-methylnicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates derived from Methyl 2-methylnicotinate. The methodologies outlined herein are essential for researchers and professionals engaged in medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a versatile starting material in the synthesis of a variety of biologically active compounds. Its pyridine core, substituted with a methyl group and a methyl ester, offers multiple reactive sites for chemical modification. These transformations are critical for the construction of complex molecules with potential therapeutic applications, including but not limited to agents for neurological disorders, as well as anti-inflammatory and anti-cancer compounds.[1][2][3] This guide details key synthetic pathways starting from this compound and related structures, providing structured data and step-by-step protocols to facilitate laboratory replication.
Key Synthetic Pathways and Intermediates
Two principal synthetic routes for the elaboration of this compound into key pharmaceutical intermediates are highlighted below. These pathways focus on the functionalization of the methyl group at the 2-position.
Route 1: Synthesis of Methyl 2-(aminomethyl)nicotinate via Chlorination and Amination
This pathway involves a two-step sequence commencing with the chlorination of the methyl group of this compound to form the intermediate, Methyl 2-(chloromethyl)nicotinate.[4] Subsequent displacement of the chloride with an amino group yields the target intermediate, Methyl 2-(aminomethyl)nicotinate, a valuable bifunctional molecule.[4]
Caption: Synthetic workflow for the preparation of Methyl 2-(aminomethyl)nicotinate.
Route 2: Synthesis of Methyl 2-aminonicotinate via Esterification
While not a direct transformation of this compound, the synthesis of its isomer, Methyl 2-aminonicotinate, is a crucial process for generating related pharmaceutical building blocks.[1][3] This common method involves the esterification of 2-aminonicotinic acid using methanol in the presence of an acid catalyst.[1][5]
Caption: Workflow for the synthesis of Methyl 2-aminonicotinate.
Data Presentation
The following tables summarize quantitative data for the key transformations described.
Table 1: Synthesis of Methyl 2-(chloromethyl)nicotinate
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| This compound | m-CPBA, POCl₃ | Dichloromethane | Overnight (m-CPBA step), 4 hours (POCl₃ step) | Room Temperature, Reflux | Not specified | Not specified | [4] |
Table 2: Synthesis of Methyl 2-aminonicotinate
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Power | Yield | Purity | Reference |
| 2-Aminonicotinic Acid | Sulfuric Acid | Methanol | 2 hours | 60°C | Not applicable | Not specified | >8 pH extraction | [6] |
| 2-Aminonicotinic Acid | Sulfuric Acid | Methanol | 1.5 hours | 60°C | 300 W (Microwave) | Not specified | >8 pH extraction | [5] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(chloromethyl)nicotinate[4]
Materials:
-
This compound (10.0 g, 66.2 mmol)
-
m-Chloroperbenzoic acid (m-CPBA) (16.3 g, 94.5 mmol)
-
Dichloromethane (140 mL)
-
Phosphorus oxychloride (POCl₃) (60 mL)
-
Saturated sodium bicarbonate solution
-
Saturated brine
-
Anhydrous sodium sulfate
-
Ice water
-
Solid sodium carbonate
Procedure:
-
To a 250 mL single-neck reaction flask, add this compound (10.0 g, 66.2 mmol), m-CPBA (16.3 g, 94.5 mmol), and dichloromethane (140 mL).
-
Stir the mixture overnight at room temperature.
-
Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.
-
Extract the organic layer with dichloromethane (2 x 50 mL).
-
Wash the combined organic layers with saturated brine and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Treat the resulting residue with phosphorus oxychloride (60 mL) and reflux with stirring for 4 hours.
-
Remove the excess phosphorus oxychloride under reduced pressure.
-
Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.
-
The resulting intermediate can then be carried forward to the amination step.
Protocol 2: Synthesis of Methyl 2-aminonicotinate[5][6]
Materials:
-
2-Aminonicotinic Acid (500 mg, 3.6 mmol)
-
Methanol (7 mL)
-
Sulfuric acid (95-98%) (3.6 mL, 67 mmol)
-
Cold saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a microwave vial, cool a suspension of 2-Aminonicotinic Acid (500 mg, 3.6 mmol) in methanol (7 mL) to 0°C.
-
Slowly add sulfuric acid (3.6 mL, 67 mmol) to the mixture.
-
Seal the vial and heat the suspension to 60°C, stirring for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Carefully add cold saturated sodium bicarbonate solution to maintain a pH > 8.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layer with brine and dry with anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under vacuum to obtain Methyl 2-aminonicotinate.
Further Functionalization of Intermediates
The amino group on intermediates like Methyl 2-(aminomethyl)nicotinate and Methyl 2-aminonicotinate provides a versatile handle for further derivatization through reactions such as acylation and reductive amination to generate diverse compound libraries for drug discovery.[3]
General Workflow for Derivatization
Caption: General workflow for the derivatization of aminomethylnicotinate scaffolds.
References
Application Notes and Protocols for the Synthesis of Bicyclic Compounds Using Methyl 2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methylnicotinate is a readily available pyridine derivative that serves as a versatile starting material for the synthesis of more complex heterocyclic systems. This document provides a detailed protocol for a multi-step synthesis of a bicyclic dihydropyrido[1,2-a]pyrimidin-4-one scaffold, starting from this compound. The described synthetic route involves the initial functionalization of the methyl group, followed by the introduction of a primary amine, and subsequent cyclocondensation to construct the fused bicyclic ring system. Pyrido[1,2-a]pyrimidin-4-one derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds.[1]
The protocols provided herein are based on established chemical transformations and offer a practical guide for the laboratory-scale synthesis of this important class of bicyclic heterocycles. All quantitative data are summarized for clarity, and a detailed workflow is presented visually.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature | Time | Product | Yield (%) |
| 1 | Chlorination | This compound | m-Chloroperbenzoic acid (m-CPBA), Phosphorus oxychloride (POCl₃) | Dichloromethane (DCM) | RT, then Reflux | Overnight, then 4 h | Methyl 2-(chloromethyl)nicotinate | ~16% |
| 2 | Amination (via Gabriel Synthesis) | Methyl 2-(chloromethyl)nicotinate | Potassium phthalimide, Hydrazine hydrate | Dimethylformamide (DMF), then Ethanol | Heat, then Reflux | Monitored by TLC | Methyl 2-(aminomethyl)nicotinate | Not specified |
| 3 | Cyclocondensation | Methyl 2-(aminomethyl)nicotinate | Ethyl acetoacetate, Polyphosphoric acid ethyl ester (PPE) | Toluene | Reflux | 6-8 h | 2-Methyl-1,2-dihydropyrido[1,2-a]pyrimidin-4-one | Not specified |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₈H₉NO₂ | 151.16 | - |
| Methyl 2-(chloromethyl)nicotinate | C₈H₈ClNO₂ | 185.61 | Orange oil |
| Methyl 2-(aminomethyl)nicotinate | C₈H₁₀N₂O₂ | 166.18 | - |
| 2-Methyl-1,2-dihydropyrido[1,2-a]pyrimidin-4-one | C₁₀H₁₀N₂O | 174.20 | - |
Experimental Protocols
Step 1: Synthesis of Methyl 2-(chloromethyl)nicotinate
This protocol describes the chlorination of the methyl group of this compound.
Materials:
-
This compound
-
m-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Solid sodium carbonate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a 250 mL single-neck reaction flask, add this compound (10.0 g, 66.2 mmol), m-chloroperbenzoic acid (16.3 g, 94.5 mmol), and dichloromethane (140 mL).
-
Stir the mixture overnight at room temperature.
-
Adjust the pH of the reaction mixture to 7-8 with a saturated sodium bicarbonate solution.
-
Extract the organic layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Add phosphorus oxychloride (60 mL) to the residue and reflux with stirring for 4 hours.
-
Remove the excess phosphorus oxychloride under reduced pressure.
-
Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 60 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/petroleum ether gradient from 0% to 30%) to yield Methyl 2-(chloromethyl)nicotinate as an orange oil (Yield: 1.94 g, 16%).
Step 2: Synthesis of Methyl 2-(aminomethyl)nicotinate (via Gabriel Synthesis)
This protocol outlines the conversion of the chlorinated intermediate to a primary amine.
Materials:
-
Methyl 2-(chloromethyl)nicotinate
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Ethanol
-
Hydrazine hydrate
Procedure:
-
In a suitable flask, dissolve Methyl 2-(chloromethyl)nicotinate in dimethylformamide (DMF).
-
Add potassium phthalimide to the solution and heat the mixture to facilitate the SN2 reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the alkylation is complete, remove the solvent under reduced pressure.
-
Dissolve the resulting N-alkylated phthalimide in ethanol.
-
Add hydrazine hydrate to the solution and reflux the mixture.
-
After the reaction is complete (monitored by TLC), cool the mixture and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate and perform an acid-base extraction to isolate the amine product, Methyl 2-(aminomethyl)nicotinate. Further purification can be achieved by column chromatography.
Step 3: Synthesis of 2-Methyl-1,2-dihydropyrido[1,2-a]pyrimidin-4-one
This protocol describes the cyclocondensation reaction to form the target bicyclic compound. This method is adapted from the general synthesis of pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridine derivatives and β-keto-esters.[2]
Materials:
-
Methyl 2-(aminomethyl)nicotinate
-
Ethyl acetoacetate
-
Polyphosphoric acid ethyl ester (PPE) (optional catalyst)
-
Toluene or other high-boiling point solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-(aminomethyl)nicotinate in toluene.
-
Add an equimolar amount of ethyl acetoacetate.
-
Add a catalytic amount of polyphosphoric acid ethyl ester (PPE) if required to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final product, 2-Methyl-1,2-dihydropyrido[1,2-a]pyrimidin-4-one.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of a bicyclic compound.
References
- 1. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Leveraging Methyl 2-methylnicotinate for Medicinal Chemistry Scaffold Hopping
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Scaffold hopping is a crucial strategy in medicinal chemistry that involves modifying the core molecular framework of a compound to discover novel chemotypes with similar biological activity.[1] This approach is vital for generating new intellectual property, improving physicochemical and ADMET properties, and overcoming challenges associated with existing lead compounds.[1] The pyridine ring is considered a "privileged structure" in drug discovery, forming the backbone of numerous therapeutic agents due to its ability to engage in various biological interactions.[2]
Methyl 2-methylnicotinate, a readily available pyridine derivative, presents itself as a versatile starting point for scaffold hopping endeavors. Its structure features multiple reactive handles—the methyl group, the ester, and the aromatic ring—that can be selectively functionalized to build diverse and complex molecular architectures.
While a comprehensive review of scientific literature reveals a notable scarcity of published studies detailing the direct application of this compound in scaffold hopping campaigns[2][3], its chemical potential is evident. This document will therefore focus on its prospective utility by providing detailed protocols for its initial functionalization and subsequent elaboration into novel heterocyclic systems, drawing parallels from the well-established chemistry of closely related nicotinic acid derivatives.
Part 1: Initial Functionalization of the this compound Scaffold
The primary advantage of this compound as a starting material is its potential for selective modification. The 2-methyl group is particularly amenable to functionalization, serving as a linchpin for introducing new functionalities without altering the core pyridine electronics significantly. A common and effective strategy is the conversion of the methyl group into an aminomethyl group, which provides a nucleophilic handle for a vast array of subsequent reactions.
Experimental Workflow: From Methyl to Aminomethyl Group
The following diagram illustrates a reliable two-step sequence to convert this compound into Methyl 2-(aminomethyl)nicotinate, a key intermediate for further diversification.
Caption: Workflow for the synthesis of a key amine intermediate.
Protocol 1: Synthesis of Methyl 2-(chloromethyl)nicotinate[5]
This protocol details the chlorination of the benzylic methyl group.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equiv.) in toluene.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 equiv.) and a catalytic amount of Benzoyl Peroxide (BPO) (0.05 equiv.) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter to remove succinimide. Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (ethyl acetate/petroleum ether gradient) to yield Methyl 2-(chloromethyl)nicotinate.
Protocol 2: Synthesis of Methyl 2-(aminomethyl)nicotinate[5]
This protocol describes the conversion of the chloro-intermediate to the primary amine via a Gabriel synthesis.
-
Alkylation: In a suitable flask, dissolve Methyl 2-(chloromethyl)nicotinate (1 equiv.) in dimethylformamide (DMF). Add potassium phthalimide (1.1 equiv.) to the solution.
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir for 3-4 hours, monitoring by TLC.
-
Hydrazinolysis: Once the alkylation is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the resulting N-alkylated phthalimide intermediate in ethanol.
-
Amine Deprotection: Add hydrazine hydrate (1.5 equiv.) to the solution and reflux for 4-6 hours. A precipitate of phthalhydrazide will form.
-
Workup: Cool the mixture, filter off the precipitate, and wash it with ethanol. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer, concentrate, and purify by column chromatography to yield Methyl 2-(aminomethyl)nicotinate.
Part 2: Scaffold Hopping via Heterocyclic Ring Construction
With a functionalized intermediate in hand, the stage is set for scaffold hopping. A powerful strategy involves converting the methyl ester into a hydrazide, which is a versatile precursor for constructing various five-membered heterocycles, such as 1,3,4-oxadiazoles. These scaffolds are prevalent in medicinal chemistry and are known to exhibit a wide range of biological activities.[4] The following workflow, adapted from the chemistry of the related Methyl 6-methylnicotinate, illustrates this transformation.[4]
Experimental Workflow: From Nicotinate to 1,3,4-Oxadiazole
Caption: Scaffold hopping workflow from a nicotinate to a 1,3,4-oxadiazole.
Protocol 3: Synthesis of 2-Methylnicotinohydrazide[6][7]
-
Reaction Setup: In a round-bottom flask, suspend this compound (1 equiv.) in absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (2 equiv., 99%) to the suspension.
-
Reaction Conditions: Reflux the mixture with stirring for 5-8 hours.
-
Workup: Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the nicotinic acid hydrazide.
Protocol 4: Synthesis of Acylhydrazone Intermediate[8]
-
Reaction Setup: Dissolve 2-Methylnicotinohydrazide (1 equiv.) and an appropriate aromatic aldehyde (1 equiv.) in absolute ethanol.
-
Catalyst: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction Conditions: Reflux the mixture for 6-10 hours.
-
Workup: After cooling, the solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
Protocol 5: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole[6][8]
-
Reaction Setup: Place the synthesized acylhydrazone (1 equiv.) in a round-bottom flask.
-
Reaction Conditions: Add an excess of acetic anhydride and reflux the mixture for 4-6 hours.
-
Workup: Monitor the reaction by TLC. After completion, cool the mixture and pour it carefully into ice-cold water.
-
Purification: The resulting solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 1,3,4-oxadiazole derivative.
Part 3: Biological Activity of Related Nicotinate Scaffolds
While biological data for direct derivatives of this compound is scarce, the broader class of nicotinic acid derivatives has been extensively explored, yielding compounds with a wide range of activities. This data provides a strong rationale for exploring this scaffold in various therapeutic areas.
Signaling Pathway: COX Inhibition by Heterocyclic Scaffolds
Derivatives of nicotinic acid, particularly those elaborated into 1,3,4-oxadiazole scaffolds, have shown potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[4] These enzymes are key to the inflammatory cascade.
Caption: Inhibition of the COX pathway by nicotinate-derived scaffolds.
Quantitative Data for Nicotinic Acid Derivatives
The following table summarizes biological activity data for various compounds derived from the nicotinic acid core, illustrating the therapeutic potential that can be unlocked through its derivatization.
| Compound/Scaffold Class | Target/Assay | Activity | Reference |
| Acylhydrazone of Nicotinic Acid (Cpd 13) | Staphylococcus aureus (MRSA) | MIC = 7.81 µg/mL | [5] |
| Acylhydrazone of Nicotinic Acid (Cpd 5) | Staphylococcus aureus (MRSA) | MIC = 15.62 µg/mL | [5] |
| 1,3,4-Oxadiazoline of Nicotinic Acid (Cpd 25) | Bacillus subtilis | MIC = 7.81 µg/mL | [5] |
| Methylene-azacyclic Pyridine Derivatives | Central Nicotinic Cholinergic Receptors | IC50 = 2.0 nM | [6] |
| Thiophen-nicotinamide Derivative (4f) | Fungicidal Activity (Botrytis cinerea) | EC50 = 7.53 mg/L | [7] |
| Methyl Nicotinate | Acetic Acid-Induced Writhing (mice) | Significant reduction at 5 & 10 mg/kg | [8] |
Disclaimer: The data presented is for derivatives of the broader nicotinic acid family and not directly from this compound. It serves to illustrate the potential of the core scaffold.
Conclusion
This compound represents an under-explored yet highly promising starting scaffold for medicinal chemistry. Its chemical tractability allows for strategic functionalization, paving the way for the application of robust scaffold hopping strategies. The protocols detailed herein provide a clear path from initial modification to the construction of novel heterocyclic systems, such as 1,3,4-oxadiazoles. The significant biological activities observed in closely related nicotinic acid derivatives, spanning antimicrobial, anti-inflammatory, and neurological targets, strongly support the investigation of novel compounds derived from this compound. Researchers are encouraged to use these notes and protocols as a foundation for designing innovative drug discovery programs built upon this versatile chemical framework.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 6. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Methyl 2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methylnicotinate is a pyridine derivative with potential applications in pharmaceutical and chemical industries. Accurate and precise quantification of this compound is essential for quality control, formulation development, and various research applications. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Disclaimer: The following methods are based on established analytical principles for similar compounds, such as methyl nicotinate, and have been adapted for this compound based on its physicochemical properties. These methods will require optimization and validation for specific matrices and instrumentation.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is critical for method development.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | [1][2][3] |
| Molecular Weight | 151.16 g/mol | [1][2][3] |
| Boiling Point | 102-104°C @ 10 mmHg | [1][4] |
| Appearance | Colorless to yellow liquid | [4] |
| Solubility | Soluble in chloroform and methanol | [1] |
High-Performance Liquid Chromatography (HPLC) Method
Application Note:
Reverse-phase HPLC with UV detection is a robust and widely accessible technique suitable for the quantification of this compound in bulk materials and pharmaceutical formulations. The method's adaptability makes it ideal for routine quality control and content uniformity testing. The presence of the pyridine ring and the ester functional group allows for strong UV absorbance, providing good sensitivity.
Quantitative Data Summary (HPLC)
The following table summarizes the expected performance characteristics of the HPLC method. These values are typical for the analysis of small aromatic molecules and should be confirmed during method validation.
| Parameter | Expected Value |
| Retention Time | 3 - 7 minutes |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Detailed Experimental Protocol (HPLC)
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The aqueous phase should be modified with an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid to ensure good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
For bulk substance: Accurately weigh a suitable amount of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
-
For formulations: The sample preparation will depend on the matrix. It may involve extraction, dissolution, and filtration steps to remove excipients. The final sample solution should be prepared in the mobile phase.
-
-
Filtration: All solutions (standards and samples) should be filtered through a 0.45 µm syringe filter before injection.
3. Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area of the this compound peak against the corresponding concentration of the standards.
-
Determine the concentration of this compound in the sample solutions from the calibration curve using the regression equation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note:
GC-MS is a highly sensitive and selective technique for the quantification of volatile and semi-volatile compounds like this compound. Its volatility, as indicated by its boiling point, makes it amenable to gas chromatography. The mass spectrometer provides definitive identification and can offer lower detection limits compared to HPLC-UV, making it suitable for trace analysis, impurity profiling, and analysis in complex matrices.
Quantitative Data Summary (GC-MS)
The following table outlines the expected performance characteristics for the GC-MS method. These values are typical and should be established during method validation.
| Parameter | Expected Value |
| Retention Time | 5 - 10 minutes |
| Linearity (R²) | ≥ 0.999 |
| Range | 0.1 - 25 µg/mL |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Detailed Experimental Protocol (GC-MS)
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 split ratio) or splitless, depending on the required sensitivity.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. The molecular ion (m/z 151) and other characteristic fragment ions should be monitored.
2. Preparation of Solutions:
-
Solvent: Use a high-purity volatile solvent such as methanol, acetone, or ethyl acetate.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the solvent to achieve concentrations within the desired range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation:
-
Dilute the sample with the chosen solvent to a concentration that falls within the calibration range.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to isolate the analyte and remove interfering substances.
-
3. Analysis and Quantification:
-
Perform a blank injection (solvent only) to ensure the system is clean.
-
Inject the prepared standards and samples.
-
Develop a calibration curve by plotting the peak area of the primary quantifying ion against the concentration of the standards.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Visualizations
Caption: General workflow for analytical method development and validation.
Caption: Workflow for sample preparation and analysis.
References
Application Note & Protocol: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Methyl 2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methylnicotinate is an ester derivative of nicotinic acid.[1] As a key intermediate and potential impurity in pharmaceutical manufacturing, a robust and reliable analytical method for its quantification is essential for quality control and stability studies. This document details the development and validation of a precise, accurate, and specific High-Performance Liquid Chromatography (HPLC) method for the determination of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]
This application note provides a comprehensive protocol for the HPLC analysis of this compound, including method development, validation, and system suitability criteria. The method is demonstrated to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its degradation products.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Methyl 2-methylpyridine-3-carboxylate | [7][8] |
| CAS Number | 65719-09-7 | [1][8][9] |
| Molecular Formula | C₈H₉NO₂ | [7][8][9] |
| Molecular Weight | 151.16 g/mol | [7][8][9] |
| Boiling Point | 102-104°C at 10mm Hg | [1] |
| Solubility | Soluble in chloroform and methanol. | [1][9] |
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
-
Software: Chromatographic data acquisition and processing software.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample solution by accurately weighing and dissolving the sample in methanol to achieve a theoretical concentration of 50 µg/mL of this compound. Dilute with the mobile phase as necessary.
Method Validation Protocol
The developed HPLC method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][6]
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample solution was subjected to the following stress conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours
-
Alkaline: 0.1 N NaOH at 60°C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80°C for 48 hours
-
Photolytic: UV light (254 nm) for 48 hours
The stressed samples were then analyzed, and the peak purity of the this compound peak was evaluated using the PDA detector.
Linearity
Linearity was assessed by analyzing six working standard solutions with concentrations ranging from 10 µg/mL to 60 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) and regression equation were determined.
Accuracy
Accuracy was determined by the standard addition method. Known amounts of this compound reference standard were spiked into a placebo sample at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). The recovery at each level was calculated.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the 50 µg/mL sample solution were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on two different days by different analysts using different equipment. The %RSD was calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by intentionally varying the following chromatographic parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
The effect on the retention time and peak area of this compound was observed.
Results and Data Presentation
Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 152.3 |
| 20 | 305.1 |
| 30 | 458.9 |
| 40 | 610.2 |
| 50 | 763.5 |
| 60 | 915.8 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 15.25x + 1.2 |
Accuracy
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
| Average % Recovery | 99.77 |
Precision
| Precision Type | Parameter | Result |
| Repeatability | %RSD of Peak Area (n=6) | 0.85% |
| Intermediate Precision | %RSD of Peak Area (n=6, 2 days) | 1.12% |
LOD and LOQ
| Parameter | Result |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
Robustness
| Parameter Variation | Retention Time Shift | % Change in Peak Area |
| Flow Rate (0.9 mL/min) | +0.5 min | -1.2% |
| Flow Rate (1.1 mL/min) | -0.4 min | +1.5% |
| Temperature (28°C) | +0.2 min | +0.5% |
| Temperature (32°C) | -0.2 min | -0.3% |
| Organic Phase (-2%) | +0.8 min | -2.1% |
| Organic Phase (+2%) | -0.7 min | +1.9% |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Interrelationship of HPLC Method Validation Parameters.
Conclusion
A sensitive, specific, accurate, and precise reversed-phase HPLC method has been successfully developed and validated for the quantification of this compound. The method adheres to the ICH guidelines and is suitable for routine quality control analysis and stability studies of this compound in bulk drug and pharmaceutical formulations. The forced degradation studies demonstrated the stability-indicating nature of the method, as no interference from degradants was observed at the retention time of the analyte peak. The robustness of the method ensures its reliability for routine use in a quality control environment.
References
- 1. This compound CAS#: 65719-09-7 [m.chemicalbook.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. youtube.com [youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. This compound | C8H9NO2 | CID 7015327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. 65719-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
In Vitro Biological Screening of Methyl 2-methylnicotinate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro biological screening of Methyl 2-methylnicotinate derivatives. This class of compounds, belonging to the broader family of nicotinic acid derivatives, has garnered significant interest for its potential therapeutic applications. These notes are intended to guide researchers in evaluating the anticancer, antimicrobial, and anti-inflammatory properties of novel synthetic analogs of this compound.
Anticancer Activity Screening
Derivatives of the closely related 2-methyl-6-aryl nicotinic acid have demonstrated notable in vitro anticancer activity. The following data and protocols provide a framework for assessing the cytotoxic potential of novel this compound derivatives against various cancer cell lines.
Data Presentation
Table 1: In Vitro Cytotoxicity of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea Derivatives against Human Cancer Cell Lines. [1]
| Compound ID | Aryl Substituent | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| 5l | 4-chlorophenyl | 3.22 ± 0.2 | 2.71 ± 0.16 |
| Doxorubicin | - | 2.93 ± 0.28 | 3.10 ± 0.22 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data is representative of closely related 2-methylnicotinic acid derivatives and serves as a benchmark for screening new this compound analogs.[1]
Experimental Protocols
This protocol outlines the determination of the cytotoxic effects of test compounds on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent cancer cell lines (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against compound concentration.
-
Visualization
Antimicrobial Activity Screening
Nicotinic acid derivatives have been investigated for their antimicrobial properties. The following protocols are designed to assess the antibacterial and antifungal activity of this compound derivatives.
Data Presentation
Table 2: Illustrative Minimum Inhibitory Concentration (MIC) Data.
| Microorganism | Compound Class | MIC (µg/mL) |
| Staphylococcus aureus | Fluoroquinolone | 0.5 - 2 |
| Escherichia coli | Beta-lactam | 1 - 8 |
| Candida albicans | Azole Antifungal | 0.25 - 4 |
This data is for illustrative purposes only and does not represent experimental results for this compound derivatives.
Experimental Protocols
This protocol determines the minimum inhibitory concentration (MIC) of the test compounds against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (dissolved in DMSO)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strain overnight.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
Dilute the standardized suspension to the final required inoculum density in the appropriate broth.
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
-
Visualization
References
Application of Methyl 2-methylnicotinate in the Synthesis of Imidazolinone Herbicides
Introduction: Methyl 2-methylnicotinate is a versatile chemical intermediate derived from nicotinic acid. Its unique structure, featuring a pyridine ring substituted with a methyl and a methyl ester group, makes it a valuable precursor in the synthesis of various biologically active molecules. In the agrochemical industry, derivatives of nicotinic acid are integral to the development of effective crop protection agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of imidazolinone herbicides, a critical class of compounds for weed management in agriculture.
Core Application: Synthesis of Imidazolinone Herbicides
This compound serves as a key starting material for the synthesis of 2-(imidazolin-2-yl)nicotinic acid herbicides. The synthesis involves the conversion of this compound to a pyridine-2,3-dicarboxylic acid derivative, which then undergoes condensation with a chiral aminobutyramide to form the final herbicidal product.
Synthetic Pathway Overview
The overall synthetic route can be visualized as a two-stage process. The first stage involves the preparation of the key intermediate, a pyridine-2,3-dicarboxylic acid ester, from this compound. The second stage is the formation of the imidazolinone ring to yield the active herbicidal compound.
Caption: Synthetic pathway from this compound to imidazolinone herbicides.
Experimental Protocols
Stage 1: Synthesis of 2-Methylnicotinic Acid from this compound
This initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is a precursor for the subsequent oxidation and esterification to the pyridine-2,3-dicarboxylic acid ester.
Protocol 1: Hydrolysis of this compound [1]
-
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
3N Hydrochloric acid (HCl)
-
-
Procedure:
-
To a suitable reactor, add tetrahydrofuran (10 mL) and this compound (10 g, 0.066 mol) at room temperature.
-
With stirring, add water (10 mL) followed by LiOH·H₂O (3.05 g, 0.073 mol).
-
Stir the mixture for 30 minutes after the addition is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
To the concentrated residue, add water (15 mL) followed by 3N HCl (24.4 mL).
-
Stir the resulting mixture for 30 minutes.
-
Filter the precipitate and dry to obtain 2-methylnicotinic acid as a white solid.
-
-
Quantitative Data:
| Parameter | Value |
| Yield | 98% |
| Product Purity | >98% |
Stage 2: Synthesis of (R)-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-nicotinic acid
This stage outlines the synthesis of a specific imidazolinone herbicide from a pyridine-2,3-dicarboxylate intermediate, which can be conceptually derived from the 2-methylnicotinic acid prepared in Stage 1 through oxidation of the methyl group and subsequent esterification. The following protocol is adapted from the synthesis of a related imidazolinone herbicide[2].
Protocol 2: Imidazolinone Ring Formation [2]
-
Materials:
-
Dimethyl pyridine-2,3-dicarboxylate (as a representative intermediate)
-
(R)-2-amino-2,3-dimethylbutyramide
-
Potassium tert-butoxide (KOt-Bu)
-
Toluene (dry)
-
Water
-
Concentrated HCl
-
Methylene chloride
-
-
Procedure:
-
A mixture of dimethyl pyridine-2,3-dicarboxylate (0.90 mol) and (R)-2-amino-2,3-dimethylbutyramide (0.923 mol) in dry toluene is stirred at room temperature for 15 minutes.
-
Potassium tert-butoxide (0.945 mol) is added, and the mixture is stirred at ambient temperature for 5 minutes.
-
A second portion of potassium tert-butoxide (0.945 mol) is added, maintaining the temperature between 30-38°C.
-
The reaction mixture is heated at 80-85°C for 1.5-2.0 hours.
-
After heating, the mixture is cooled to room temperature and diluted with water.
-
The aqueous and organic phases are separated.
-
The aqueous phase is acidified to pH 3 with concentrated HCl.
-
The acidified aqueous phase is extracted with methylene chloride.
-
The organic extracts are combined, dried, and concentrated to yield the final imidazolinone herbicide.
-
-
Quantitative Data Summary:
| Reactant | Molar Equivalent |
| Dimethyl pyridine-2,3-dicarboxylate | 1.0 |
| (R)-2-amino-2,3-dimethylbutyramide | 1.025 |
| Potassium tert-butoxide (total) | 2.1 |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis of the imidazolinone herbicide from the pyridine-2,3-dicarboxylate intermediate.
References
Application of Methyl 2-methylnicotinate in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methylnicotinate is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex heterocyclic molecules, including potent and selective kinase inhibitors. Its utility lies in the versatile reactivity of the pyridine ring and the methyl group, which can be elaborated into various functional groups to construct the core scaffolds of targeted therapeutics. This document provides detailed application notes and protocols for the use of this compound in the synthesis of two exemplary kinase inhibitors: ML-120B, an inhibitor of IκB kinase β (IKKβ), and BAY-1082439, a dual inhibitor of phosphoinositide 3-kinase (PI3K) α and β.
The pyridine moiety is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The strategic functionalization of this core, facilitated by starting materials like this compound, is a cornerstone of modern drug discovery in oncology and inflammatory diseases.
Kinase Inhibitors Derived from this compound
This compound is a key precursor to 2-methylnicotinic acid, a crucial intermediate in the synthesis of several kinase inhibitors.[1] This transformation is typically achieved through ester hydrolysis. The resulting 2-methylnicotinic acid can then be coupled with complex amine-containing scaffolds to yield the final active pharmaceutical ingredients.
ML-120B: An IKKβ Inhibitor
ML-120B is a potent and selective ATP-competitive inhibitor of IKKβ, a key kinase in the NF-κB signaling pathway.[2][3] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. The synthesis of ML-120B utilizes 2-methylnicotinic acid, derived from this compound, for the final amide bond formation.[1]
BAY-1082439: A Dual PI3Kα/β Inhibitor
BAY-1082439 is an orally bioavailable inhibitor of the class I phosphoinositide 3-kinases (PI3K) alpha and beta isoforms.[4][5] The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, survival, and proliferation. The final step in the synthesis of BAY-1082439 involves the amide coupling of 2-methylnicotinic acid with a complex bicyclic amine.
Quantitative Data
The following table summarizes the inhibitory activities of ML-120B and BAY-1082439 against their respective target kinases.
| Compound | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (µM) | Reference |
| ML-120B | IKKβ | 60 | ~1 (inhibition of IL-1β-induced MMP production in chondrocytes) | [2][3] |
| ML-120B | IKKβ | 45 | 0.7 - 1.8 (inhibition of TNF or IL-1-induced RANTES and MCP-1 production in HFLS) | [6] |
| BAY-1082439 | PI3Kα | 4.9 | - | |
| BAY-1082439 | PI3Kβ | 15 | - | [7] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by ML-120B and BAY-1082439.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. ChemGood [chemgood.com]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-methylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Methyl 2-methylnicotinate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically performed via Fischer esterification of 2-methylnicotinic acid with methanol in the presence of an acid catalyst, can arise from several factors. The primary culprits are incomplete reaction, product loss during workup, and competing side reactions.
Troubleshooting Steps:
-
Incomplete Reaction: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, consider the following:
-
Excess Methanol: Use a large excess of methanol, which can also serve as the solvent, to shift the equilibrium towards the ester.[1][2]
-
Water Removal: The formation of water as a byproduct can limit the reaction. While less common when using a large excess of alcohol, a Dean-Stark apparatus can be used to remove water azeotropically.[1]
-
Reaction Time and Temperature: Ensure the reaction is heated at a suitable temperature (typically reflux) for a sufficient duration.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Catalyst Concentration: An insufficient amount of acid catalyst (e.g., sulfuric acid) will result in a slow and incomplete reaction.[1]
-
-
Product Loss During Workup:
-
Neutralization: During the neutralization of the acidic reaction mixture with a base (e.g., sodium bicarbonate), perform the addition slowly and at a low temperature (ice bath) to prevent hydrolysis of the ester product. Ensure the pH is carefully adjusted to approximately 7.[1]
-
Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to maximize the recovery of the product from the aqueous layer.[1]
-
Q2: I am observing multiple spots on my TLC/peaks in my GC-MS analysis. What are the likely side products and how can I minimize their formation?
A2: The presence of multiple spots or peaks indicates the formation of impurities. The most common side products in the synthesis of this compound are unreacted starting material, the hydrolysis product, and a decarboxylation product.
Common Side Products and Mitigation Strategies:
-
Unreacted 2-Methylnicotinic Acid: This is the most common impurity and is a result of an incomplete reaction.
-
Solution: Refer to the troubleshooting steps for "Incomplete Reaction" in Q1.
-
-
2-Methylnicotinic Acid (from hydrolysis): The ester product can be hydrolyzed back to the carboxylic acid during the workup.
-
Solution: Minimize the time the product is in contact with acidic or basic aqueous solutions, especially at elevated temperatures. Perform the neutralization step quickly and at a low temperature.[2]
-
-
2-Methylpyridine (2-Picoline): Decarboxylation of 2-methylnicotinic acid can occur at elevated temperatures, leading to the formation of 2-methylpyridine.[3]
-
Solution: Avoid excessively high reaction temperatures and prolonged reaction times. If decarboxylation is a significant issue, consider running the reaction at the lowest effective temperature.
-
-
Diester Impurities: If the 2-methylnicotinic acid starting material contains diacid impurities, such as isocinchomeronic acid (pyridine-2,5-dicarboxylic acid), these can be esterified to form diester byproducts.[3]
-
Solution: Use high-purity starting materials. If diacid impurities are suspected, they can sometimes be removed from the starting material by recrystallization.
-
Q3: How can I effectively purify the crude this compound?
A3: Purification is crucial to obtain a high-purity product. The choice of method depends on the nature of the impurities.
Purification Methods:
-
Column Chromatography: This is a very effective method for separating the desired ester from more polar impurities like unreacted carboxylic acid and less polar impurities. The solvent system should be optimized using TLC to achieve good separation.[4]
-
Vacuum Distillation: Due to its relatively high boiling point, vacuum distillation is an excellent method for purifying this compound, especially for removing non-volatile impurities.[1]
-
Recrystallization: If the final product is a solid or can be converted to a solid salt, recrystallization from a suitable solvent is a powerful technique for achieving high purity.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity of this compound
| Parameter | Example 15 | Example 16 | Example 4 | Example 17 (Too Low) | Example 18 (Too High) |
| Reaction Temperature (°C) | 40 | 45 | Not Specified | 35 | 55 |
| Yield (%) | 72.4 | 72.5 | 73.4 | 66.3 | 65.4 |
| Purity (%) | 98.32 | 98.13 | 98.12 | 98.14 | 98.26 |
| Reference | [5] | [5] | [5] | [5] | [5] |
Note: The data is derived from a patent for a specific synthesis method and may not be directly comparable to a standard Fischer esterification.
Table 2: Troubleshooting Guide for Side Product Formation
| Observed Issue | Potential Cause | Recommended Solution | Analytical Technique |
| Low Rf spot on TLC, corresponds to starting material | Incomplete reaction | Increase reaction time, temperature, or catalyst amount. Use excess methanol. | TLC, HPLC |
| Polar impurity with similar polarity to starting material | Hydrolysis of ester during workup | Perform neutralization at low temperature and minimize contact time with aqueous base. | HPLC, LC-MS |
| Non-polar, volatile impurity observed in GC-MS | Decarboxylation of starting material | Reduce reaction temperature and/or shorten reaction time. | GC-MS |
| Higher molecular weight impurity detected by MS | Presence of diacid impurity in starting material | Use purified starting material. Separate via column chromatography. | LC-MS, NMR |
Experimental Protocols
Protocol 1: Fischer Esterification of 2-Methylnicotinic Acid
This protocol is a general procedure adapted from standard Fischer esterification methods for nicotinic acids.
Materials:
-
2-Methylnicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylnicotinic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue by slowly adding it to an ice-cold saturated aqueous NaHCO₃ solution until the pH is ~7.
-
Extract the product from the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: Main synthesis pathway and common side reactions.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Purification of Substituted Pyridine Esters
Welcome to the technical support center for the purification of substituted pyridine esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of a substituted pyridine ester?
A1: Common impurities include unreacted starting materials (such as the corresponding pyridine carboxylic acid and alcohol), residual coupling agents or catalysts, side-products from the esterification reaction, and solvents used in the reaction.[1] Given that pyridine derivatives are often synthesized in the presence of a base like pyridine itself, residual pyridine is a very common impurity.[2] Additionally, water can be present, which might lead to the hydrolysis of the ester product.
Q2: My substituted pyridine ester is showing signs of degradation on a standard silica gel column. What is happening and how can I prevent it?
A2: Standard silica gel is slightly acidic, which can lead to the degradation of acid-sensitive compounds.[3][4] The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, causing peak tailing and sometimes decomposition, especially if the compound is heated on the column for extended periods.[3][5] To mitigate this, you can use a deactivated stationary phase.[3] A common practice is to add a small amount of a basic modifier, like triethylamine (typically 1-2%), to the eluent system.[5][6][7] Alternatively, using a different stationary phase like neutral or basic alumina can be beneficial for the purification of basic compounds.[4][7]
Q3: I am concerned about the hydrolysis of my ester group during an aqueous workup. What precautions should I take?
A3: Ester hydrolysis is a valid concern, particularly under strong acidic or basic conditions.[2][8] To minimize this risk during workup:
-
Use mild acids/bases: Opt for milder acidic solutions like dilute aqueous HCl (e.g., 1M) or saturated aqueous ammonium chloride for washing.[2] For basic washes, use saturated sodium bicarbonate solution instead of stronger bases like sodium hydroxide.[2][9]
-
Keep it cold: Perform the aqueous washes at lower temperatures (e.g., using an ice bath) to slow down the rate of hydrolysis.[8]
-
Work quickly: Minimize the contact time between your organic layer containing the product and the aqueous acidic or basic solution.[2]
-
Alternative to acid wash: To remove basic impurities like pyridine without using acid, a wash with a saturated aqueous solution of copper sulfate (CuSO₄) can be effective.[2]
Q4: How can I effectively remove residual pyridine used as a solvent or base from my final product?
A4: Removing residual pyridine, due to its high boiling point, can be challenging. Here are a few effective methods:
-
Azeotropic removal: Co-evaporation with a solvent like toluene or heptane under reduced pressure can effectively remove trace amounts of pyridine.[10]
-
Acidic wash: If your product is stable to acid, washing the organic layer with dilute aqueous acid (e.g., 1M HCl) will protonate the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[2]
-
Copper sulfate wash: For acid-sensitive compounds, washing with aqueous CuSO₄ is a mild alternative.[2]
-
Column chromatography: A quick plug of silica gel or a full column can separate the more polar pyridine from your desired ester.[3]
Troubleshooting Guides
Guide 1: Column Chromatography Purification
This guide addresses common problems encountered during the purification of substituted pyridine esters using column chromatography.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | Incorrect mobile phase polarity. | Optimize the eluent system using TLC to achieve an Rf value of 0.2-0.3 for your product.[3] |
| Column overloading. | Use an appropriate amount of crude material for the column size (typically 1:30 to 1:100 sample-to-silica ratio by weight). | |
| Improperly packed column. | Ensure the silica gel is packed uniformly without cracks or channels.[3] | |
| Product Tailing on the Column | Strong interaction between the basic pyridine nitrogen and acidic silica gel. | Add 1-2% triethylamine or ammonia to your eluent system to deactivate the silica gel.[5][7] |
| Consider using neutral or basic alumina as the stationary phase.[4] | ||
| Product Decomposition on the Column | Compound instability on acidic silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting.[3] If it degrades, use deactivated silica or alumina.[3][4] |
| Run the column as quickly as possible (flash chromatography) to minimize contact time. | ||
| No Compound Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of your mobile phase.[3] |
| The compound has irreversibly adsorbed or decomposed on the silica. | Test for compound stability on silica.[3] If stable, a much more polar eluent (e.g., with methanol) may be needed. |
Guide 2: Aqueous Workup and Extraction
This guide provides solutions for issues that may arise during the workup of reaction mixtures containing substituted pyridine esters.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Recovery After Extraction | Product is partially soluble in the aqueous layer. | Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product in the aqueous phase. |
| Incomplete extraction from the aqueous layer. | Increase the number of extractions with the organic solvent (e.g., 3-4 times). | |
| Ester hydrolysis during acidic/basic wash. | Use milder acidic/basic conditions (e.g., sat. NH₄Cl, sat. NaHCO₃) and/or perform the wash at a lower temperature.[2][8] | |
| Persistent Emulsion Formation | High concentration of surfactants or polar impurities. | Add brine to the separatory funnel to help break the emulsion. |
| Allow the mixture to stand for a longer period. | ||
| Filter the entire mixture through a pad of Celite. | ||
| Product Precipitates During Workup | The salt form of the product is insoluble in both layers. | Adjust the pH of the aqueous layer to ensure the product is in its neutral, more organic-soluble form. |
| The product has low solubility in the chosen extraction solvent. | Use a different organic solvent in which the product is more soluble. |
Data Presentation
The choice of purification method can significantly impact the final yield and purity of the substituted pyridine ester. The following table provides a general comparison of common purification techniques.
| Purification Method | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Column Chromatography | 60-95% | >98% | High resolution for complex mixtures. | Can be time-consuming; potential for product decomposition on the stationary phase.[3] |
| Recrystallization | 50-85% | >99% | Can yield very pure crystalline material; scalable. | Requires the product to be a solid; finding a suitable solvent system can be challenging.[11] |
| Acid-Base Extraction | 70-98% | 90-98% | Fast and effective for removing basic/acidic impurities. | Risk of ester hydrolysis; may not remove neutral impurities.[2][8] |
| Distillation | 60-90% | >97% | Excellent for volatile, thermally stable liquid products. | Not suitable for non-volatile or thermally labile compounds.[12] |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine-Modified Eluent
This protocol describes the purification of a moderately polar, basic substituted pyridine ester.
-
TLC Analysis: Determine a suitable solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf of ~0.2-0.3.
-
Prepare Eluent: To your chosen solvent system, add 1% v/v triethylamine. For example, for 500 mL of 7:3 Hexane/EtOAc, add 350 mL Hexane, 150 mL EtOAc, and 5 mL of triethylamine.
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of a glass column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your least polar eluent (e.g., hexane with 1% triethylamine) and pour it into the column, allowing it to pack uniformly without air bubbles.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.[6]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a pump or house air) to achieve a steady flow rate.
-
Collect fractions and monitor them by TLC to identify those containing your pure product.[3]
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified substituted pyridine ester.
Protocol 2: Acid-Base Extraction for Purification
This protocol is suitable for removing basic impurities (like excess pyridine) and acidic impurities (like unreacted pyridine carboxylic acid) from your product, assuming the ester is stable to mild acid and base.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Shake gently, venting frequently. Allow the layers to separate and drain the aqueous layer. This step removes basic impurities. Repeat this wash.[2]
-
Base Wash: Add an equal volume of saturated aqueous NaHCO₃ solution. Shake, vent, and separate the layers. This step neutralizes any remaining acid and removes acidic impurities. Repeat until no more gas evolves.[9]
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water and salts.
-
Drying and Concentration: Drain the organic layer into a flask containing an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let it stand for 10-15 minutes. Filter or decant the dried organic solution and remove the solvent under reduced pressure.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N -oxides - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02556K [pubs.rsc.org]
- 12. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in Nicotinate Esterification
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address low yields during nicotinate esterification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in a nicotinate esterification reaction?
Low yield in nicotinate esterification, particularly through Fischer esterification, is a common issue that can be attributed to several factors:
-
Incomplete Reaction: The esterification reaction is an equilibrium process.[1][2][3] To drive the reaction towards the product side, it is crucial to use an excess of the alcohol reactant or to remove water as it is formed.[3][4][5] Insufficient reaction time or an inactive catalyst can also lead to an incomplete reaction.[6]
-
Hydrolysis of the Ester: The ester product can be hydrolyzed back to the carboxylic acid and alcohol, especially during the work-up phase if conditions are too acidic or basic for a prolonged period, or at elevated temperatures.[7] Careful and prompt neutralization, preferably at low temperatures, is recommended.[7]
-
Side Reactions: Several side reactions can consume the starting material or the product, leading to a lower yield. These include:
-
Decarboxylation: Nicotinic acids can undergo decarboxylation at high temperatures, especially under strongly acidic conditions, to form pyridine derivatives.[6] Optimizing reaction time and temperature can minimize this.[6]
-
N-Methylation: While less common in Fischer esterification due to the protonation of the pyridine nitrogen, N-methylation can occur if using certain methylating agents.[6]
-
-
Purification Losses: Significant amounts of the product can be lost during the work-up and purification steps.[1][8] This can happen during extractions if the ester has some solubility in the aqueous phase, or during chromatographic purification.
Q2: How can I monitor the progress of my nicotinate esterification reaction?
Effective monitoring of the reaction is crucial to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating. The two most common methods are:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the consumption of the nicotinic acid starting material and the formation of the nicotinate ester product.[7] A suitable mobile phase, for example, a mixture of acetone and hexane (e.g., 30:70 ratio), can be used.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative analysis of the reaction mixture. It can accurately determine the purity of the product and the percentage of remaining starting material.[7]
Q3: What are some common impurities I might find, and how can I identify them?
Besides unreacted starting material, you might encounter impurities from side reactions.
-
Isocinchomeronic acid: This di-acid can be present if it was an impurity in the starting 6-methylnicotinic acid, arising from over-oxidation during its synthesis.[6]
-
2-Methylpyridine: This can be formed via decarboxylation of 6-methylnicotinic acid at elevated temperatures.[6]
-
Hydrolyzed Ester: The presence of the starting nicotinic acid in the final product can indicate that the ester was hydrolyzed back during the work-up.[7]
These impurities can often be detected as separate spots on a TLC plate or distinct peaks in an HPLC chromatogram.
Troubleshooting Guide
Issue: The yield of my nicotinate ester is consistently low.
Below is a step-by-step guide to troubleshoot and improve the yield.
Troubleshooting Workflow
Data on Esterification Methods and Yields
The choice of esterification method can significantly impact the yield. Below is a comparison of different methods for synthesizing nicotinate esters.[9]
| Method | Typical Reagents | Catalyst/Activator | Typical Solvent | Temperature | Typical Reaction Time | Typical Yield |
| Fischer Esterification | Nicotinic acid, Alcohol | Strong acid (e.g., H₂SO₄, solid acid catalyst) | Alcohol, Toluene | 55°C to Reflux | 3 - 13 hours | 23% - 97% |
| Via Nicotinoyl Chloride | Nicotinic acid, Thionyl chloride (SOCl₂), Alcohol | None required for esterification | Dichloromethane (DCM) | Reflux (acyl chloride formation), Room Temp (esterification) | ~2 hours (acyl chloride) + ~48 hours (ester) | ~45% (overall) |
| Steglich Esterification | Nicotinic acid, Alcohol | DCC or EDC, DMAP | Dichloromethane (DCM) | Reflux | Not specified | 88% (for a substituted nicotinate) |
| Mitsunobu Reaction | Nicotinic acid, Alcohol | Triphenylphosphine (PPh₃), DEAD or DIAD | Tetrahydrofuran (THF) | 0°C to Room Temp | 6 - 8 hours | Moderate to High |
| Transesterification | Nicotinate ester, Alcohol | Alkaline catalyst (e.g., Sodium methoxide) | None (excess alcohol) | 70°C - 120°C | Not specified | 83% - 87% |
Table compiled from data in a comparative guide to nicotinate synthesis.[9]
A traditional Fischer esterification using concentrated sulfuric acid as a catalyst for the synthesis of methyl nicotinate has been reported to yield 23.39% after 13 hours of reflux.[9] In contrast, using a solid acid catalyst like MoO₃/SiO₂ has reported yields of about 79%.[10][11] Using a large excess of the alcohol can also significantly drive the reaction to completion, with one study showing yields of up to 97-99%.[3]
Key Experimental Protocols
Protocol 1: Fischer Esterification of 6-Methylnicotinic Acid[8]
This protocol outlines a standard laboratory procedure for the synthesis of methyl 6-methylnicotinate.
Materials:
-
6-Methylnicotinic acid
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 6-methylnicotinic acid (e.g., 40 g, 290 mmol) in methanol (750 mL).
-
With stirring, slowly add concentrated sulfuric acid (40 mL).
-
Heat the mixture to reflux and maintain for 17 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue by adding it to an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
Protocol 2: High-Yield Fischer Esterification using a Solid Acid Catalyst[10]
This protocol describes a higher-yield synthesis of ethyl nicotinate.
Materials:
-
Nicotinic acid
-
Absolute ethanol
-
Toluene
-
HND230 solid acid catalyst
Procedure:
-
To a 500 mL four-necked flask, add toluene (123.1 g), absolute ethanol (92.1 g, 2 mol), HND230 solid acid catalyst (2.5 g), and nicotinic acid (246.2 g).
-
Slowly heat the mixture to 55°C and stir for 4 hours.
-
Increase the temperature to reflux and remove the water formed during the reaction using a Dean-Stark trap.
-
Once no more water is collected, the reaction is considered complete.
-
Cool the reaction mixture to room temperature.
-
Recover the solid acid catalyst by filtration.
-
Remove the toluene from the filtrate by distillation under reduced pressure to yield the final product, ethyl nicotinate.
References
- 1. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
Methyl 2-methylnicotinate in Solution: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 2-methylnicotinate in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in aqueous solutions is presumed to be hydrolysis. This reaction involves the cleavage of the ester bond to form 2-methylnicotinic acid and methanol. This is analogous to the degradation of the related compound, methyl nicotinate, which hydrolyzes to nicotinic acid and methanol.[1][2][3]
Q2: What are the expected degradation products of this compound?
A2: The main expected degradation products are 2-methylnicotinic acid and methanol, resulting from the hydrolysis of the ester functional group.
Q3: What factors can influence the stability of this compound in solution?
A3: Several factors can affect the stability of this compound in solution, including:
-
pH: The rate of hydrolysis is often pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of esters.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation. For better stability, storage at lower temperatures is generally recommended.[1][4]
-
Solvent: The type of solvent can influence stability. While aqueous solutions are common, the presence of co-solvents may alter the degradation kinetics.
-
Light: While specific data for this compound is limited, compounds of this nature can be sensitive to light. It is good practice to store solutions in amber vials or in the dark.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To ensure the stability of this compound solutions, it is recommended to store them in tightly sealed containers in a dry, cool, and well-ventilated place.[5][6] For aqueous solutions, refrigeration at 4°C is advisable to slow the rate of hydrolysis, similar to the storage recommendations for methyl nicotinate solutions which show good stability under these conditions.[1][4]
Troubleshooting Guides
Issue 1: I am seeing an unexpected peak in my HPLC chromatogram when analyzing my this compound solution.
-
Question: Could this new peak be a degradation product?
-
Answer: Yes, it is highly probable that the new peak corresponds to the hydrolysis product, 2-methylnicotinic acid. You can confirm this by running a standard of 2-methylnicotinic acid if available. The degradation of the related compound, methyl nicotinate, is known to produce nicotinic acid, which is observable by HPLC.[1]
-
-
Question: How can I minimize the formation of this degradation product?
-
Answer: To minimize degradation, you should prepare fresh solutions before use. If storage is necessary, keep the solution at a low temperature (e.g., 4°C) and consider using a buffered solution at a pH where the compound is most stable (typically near neutral pH for esters, though this would need to be determined experimentally).[1][4]
-
Issue 2: The concentration of my this compound solution appears to be decreasing over time.
-
Question: Why is the concentration of my compound decreasing?
-
Answer: A decrease in the concentration of this compound over time is likely due to its degradation, primarily through hydrolysis to 2-methylnicotinic acid. The rate of this degradation can be influenced by storage conditions such as temperature and pH. Studies on the analogous compound, methyl nicotinate, have shown a slow but steady degradation in aqueous solutions over time.[1][4]
-
-
Question: How can I quantify the stability of my solution?
-
Answer: You can perform a stability study by storing aliquots of your solution under different conditions (e.g., various temperatures and pH levels) and analyzing them at specific time points using a validated stability-indicating HPLC method.[7] This will allow you to determine the degradation rate and half-life of the compound in your specific formulation.
-
Data on Analogous Compound Stability
Table 1: Stability of Methyl Nicotinate (1M Aqueous Solution) at 4°C
| Storage Time (days) | Degradation to Nicotinic Acid (%) |
| 5 | 0.060 ± 0.002 |
| ~100 | ~0.15 |
| ~500 | ~0.75 |
| ~1000 | ~1.5 |
Data is based on the degradation rate of approximately 0.5% per year for methyl nicotinate as reported in the literature.[1][4]
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound in solution.
-
Instrumentation:
-
Chromatographic Conditions (starting point for method development):
-
Preparation of Solutions:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 50:50 acetonitrile:buffer) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.[8]
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[8]
-
-
Stability Study Procedure:
-
Prepare solutions of this compound in the desired solvent systems (e.g., water, buffers of different pH).
-
Store the solutions under controlled conditions (e.g., different temperatures and light conditions).
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot of each solution.
-
Analyze the samples using the validated HPLC method to determine the concentration of this compound remaining and the concentration of any degradation products formed.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.[7]
-
Visualizations
Caption: Presumed hydrolysis degradation pathway of this compound.
Caption: Experimental workflow for stability assessment.
References
- 1. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
"preventing hydrolysis of Methyl 2-methylnicotinate during workup"
Topic: Preventing Hydrolysis During Workup
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of unwanted hydrolysis of Methyl 2-methylnicotinate during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis, and why is it a concern for this compound?
A1: Ester hydrolysis is a chemical reaction where an ester molecule reacts with water to break down into its parent carboxylic acid (2-methylnicotinic acid) and alcohol (methanol).[1][2] This reaction is the reverse of the esterification process and can be catalyzed by either acidic or basic conditions.[1] During the aqueous workup of a reaction, the goal is to isolate the pure this compound. However, the use of aqueous acidic or basic solutions to quench the reaction or remove impurities creates an environment ripe for hydrolysis, which can significantly lower the final product yield.[1]
Q2: What are the most common signs that my this compound is hydrolyzing during workup?
A2: The primary indicators of unintended hydrolysis are a lower-than-expected yield of the final ester product and the reappearance of the starting material, 2-methylnicotinic acid.[1] You can confirm this using analytical techniques:
-
Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot that corresponds to the 2-methylnicotinic acid starting material.[1]
-
NMR Spectroscopy: The presence of peaks in the ¹H or ¹³C NMR spectrum of your crude product that correspond to the carboxylic acid.[1]
-
IR Spectroscopy: The appearance of a broad O-H stretch, which is characteristic of a carboxylic acid.[1]
Q3: Which steps in a standard workup pose the highest risk for hydrolysis?
A3: Aqueous wash steps are the highest risk points.[1] Specifically:
-
Quenching the Reaction: The initial addition of water or an aqueous solution to the reaction mixture.
-
Base Wash: Using a basic solution, such as sodium bicarbonate or sodium carbonate, to neutralize the acid catalyst is a critical step.[1] While necessary, this step can induce base-catalyzed hydrolysis (saponification).[1] Nicotinate esters, in particular, show more rapid degradation at alkaline pH levels.[3]
-
Contact Time: Prolonged exposure to any aqueous acidic or basic solution increases the extent of hydrolysis. It is crucial to perform extractions and washes efficiently without letting the layers sit for extended periods.[1][4]
Q4: What is the optimal pH range to maintain during the workup to prevent hydrolysis?
A4: To minimize hydrolysis, it is best to maintain a neutral to slightly acidic pH (around 4-6) whenever possible.[4] For nicotinate esters, degradation is significantly slower at acidic pH (2.0-3.0) and faster at alkaline pH (7.4-10.0).[3] A patent for the synthesis of this compound specifies neutralizing the reaction mixture with a 10% sodium carbonate solution until the pH value is 7.0.[5]
Troubleshooting Guide
If you suspect hydrolysis is compromising your yield, use this guide to diagnose and solve the issue.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low final yield; TLC/NMR shows presence of 2-methylnicotinic acid. | Hydrolysis during basic wash. | Use a weaker base. Instead of strong bases like NaOH or KOH, use cold, saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[1] These are strong enough to neutralize acid catalysts but are less aggressive in promoting ester hydrolysis. |
| Workup temperature is too high. | Perform all aqueous washes at low temperatures. Use ice-cold solutions and consider performing the extractions in a flask submerged in an ice bath.[1] Lower temperatures significantly slow the rate of hydrolysis.[4] | |
| Prolonged contact with aqueous layers. | Minimize the duration of the workup. Perform washes and separations efficiently and without unnecessary delays.[1][4] Do not let the layers remain in the separatory funnel for extended periods. | |
| Product seems "wet" or impure after solvent evaporation. | Incomplete drying of the organic layer. | Use an effective drying agent. After the final wash, dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) until the agent no longer clumps.[1] A subsequent brine wash before drying can also help remove excess water.[1] |
| Formation of emulsions during extraction. | High concentration of salts or polar solvents. | Add brine (saturated NaCl solution). This can help break up emulsions by increasing the ionic strength of the aqueous layer. Also, if the reaction solvent (e.g., THF) is miscible with water, it should be removed via rotary evaporation before the aqueous workup.[6] |
Process Control and Optimization
To maximize your yield of this compound, carefully control the following parameters during the workup.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 - 5 °C | Reduces the kinetic rate of the hydrolysis reaction.[1][4] |
| pH for Neutralization | Adjust to ~7.0 | A neutral pH provides a good balance, avoiding both strong acid and strong base-catalyzed hydrolysis.[5] Nicotinate esters are more stable in slightly acidic to neutral conditions.[3] |
| Neutralizing Agent | Saturated NaHCO₃ or 10% Na₂CO₃ solution | Provides a controlled and sufficiently weak base to neutralize acid without aggressively promoting saponification.[1][5] |
| Wash Solutions | Ice-cold deionized water and brine | Cold temperatures slow hydrolysis, and a final brine wash helps to remove residual water from the organic layer.[1] |
| Contact Time | As short as possible | Minimizes the opportunity for the ester to be in contact with the aqueous phase where hydrolysis occurs.[1][4] |
Experimental Protocol: Recommended Workup to Minimize Hydrolysis
This protocol outlines a standard workup procedure following an acid-catalyzed esterification to produce this compound.
-
Cool the Reaction: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice bath to chill it to 0-5 °C.[1]
-
Quench (Optional, if applicable): If quenching is necessary, slowly add ice-cold water to the chilled reaction mixture with vigorous stirring.
-
Solvent Addition: Add an appropriate extraction solvent, such as ethyl acetate or dichloromethane.[5]
-
Neutralization: Transfer the mixture to a separatory funnel. Slowly add cold, saturated sodium bicarbonate (NaHCO₃) solution in portions.[1] Caution: Swirl the unstoppered funnel initially to safely vent any CO₂ gas that evolves before stoppering and shaking.[1] Continue adding the bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is ~7.0.[5]
-
Extraction: Stopper the funnel, shake vigorously while venting frequently, and allow the layers to separate. Drain the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Combine and Wash: Combine all organic layers. Wash the combined organic phase once with a portion of ice-cold water, followed by one wash with cold, saturated brine (NaCl solution).[1] The brine wash helps remove dissolved water and some polar impurities.[7]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Add the drying agent until it no longer clumps and swirls freely.
-
Isolation: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, purify the crude product further using techniques like flash column chromatography.[8]
Visual Guides
Hydrolysis Reaction
Caption: The acid or base-catalyzed hydrolysis of this compound.
Recommended Workup Workflow
Caption: Step-by-step workflow for a workup designed to minimize hydrolysis.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot potential causes of hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Analytical Method Development for Pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analytical method development for pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do pyridine derivatives often exhibit poor peak shapes in reversed-phase HPLC?
A1: Pyridine derivatives are basic compounds. The nitrogen atom in the pyridine ring can interact with acidic residual silanol groups on the surface of conventional silica-based C18 columns. This secondary interaction leads to peak tailing.[1][2][3][4] To mitigate this, it is recommended to use end-capped columns, polar-embedded columns, or to work at a low mobile phase pH (around 2-3) to suppress the ionization of silanol groups.[1][3][4]
Q2: What is a suitable starting point for developing an HPLC method for a new pyridine derivative?
A2: A good starting point for a new pyridine derivative is a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water containing 0.1% formic acid or 10 mM ammonium acetate.[5] A gradient elution from low to high organic phase concentration is often used to screen for the optimal separation conditions. The detection wavelength can be initially set based on the UV spectrum of the compound.[6]
Q3: How can I improve the sensitivity of my method for detecting pyridine derivatives?
A3: To improve sensitivity, you can consider several approaches. If using UV detection, ensure the wavelength is set to the absorption maximum of your analyte.[7] For mass spectrometry detection, optimizing the ionization source parameters (e.g., capillary voltage, gas flow rates) is crucial.[5] Additionally, proper sample preparation to remove interfering matrix components can significantly enhance the signal-to-noise ratio.[8][9]
Q4: What are the main challenges in the GC-MS analysis of pyridine derivatives?
A4: The main challenges in GC-MS analysis of pyridine derivatives include potential interactions with the column, leading to peak tailing, and the need for derivatization for some polar derivatives to improve volatility and thermal stability.[10] The use of pyridine as a solvent in derivatization reactions can also introduce background interference.[10][11]
Q5: What is a forced degradation study and why is it important for pyridine derivatives?
A5: A forced degradation study, also known as stress testing, is the process of subjecting a drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate its degradation.[12][13] This is crucial for pyridine derivatives to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method that can separate the drug from its degradants.[12][14][15][16]
Troubleshooting Guides
HPLC: Poor Peak Shape (Peak Tailing)
Problem: My pyridine derivative shows significant peak tailing in reversed-phase HPLC.
| Possible Cause | Troubleshooting Steps |
| Secondary interactions with residual silanols | 1. Lower the mobile phase pH to 2-3 using an additive like formic acid or trifluoroacetic acid to protonate the silanol groups.[1] 2. Use a modern, high-purity silica column with better end-capping. 3. Switch to a column with a different stationary phase, such as a polar-embedded phase or a polymer-based column.[4] |
| Column Overload | 1. Reduce the injection volume.[1] 2. Dilute the sample.[2] |
| Extra-column band broadening | 1. Use shorter, narrower internal diameter tubing to connect the injector, column, and detector.[1][4] 2. Ensure all fittings are properly connected to minimize dead volume.[3] |
| Inappropriate mobile phase | 1. Increase the buffer concentration in the mobile phase (e.g., 20-50 mM) to mask residual silanol interactions.[2] 2. Try a different organic modifier (e.g., methanol instead of acetonitrile).[4] |
| Column contamination or degradation | 1. Flush the column with a strong solvent.[1] 2. If the problem persists, replace the column.[1] |
GC-MS: Low Signal or No Peak
Problem: I am not getting a good signal for my pyridine derivative in GC-MS analysis.
| Possible Cause | Troubleshooting Steps |
| Poor volatility or thermal instability | 1. Consider derivatization (e.g., silylation) to increase volatility and thermal stability.[17] 2. Optimize the injector temperature to ensure efficient vaporization without degradation. |
| Active sites in the GC system | 1. Use a deactivated liner and column specifically designed for basic compounds. 2. Condition the column according to the manufacturer's instructions. |
| Inappropriate ionization parameters | 1. Optimize the electron energy in the ion source (for EI-MS). 2. Check the filament and ensure it is functioning correctly. |
| Sample loss during preparation | 1. Minimize evaporation steps, as some pyridine derivatives can be volatile.[18] 2. Ensure the sample is completely dissolved in the injection solvent. |
Data Presentation
Table 1: HPLC Method Parameters for Separation of Pyridine Derivatives
| Parameter | Method 1: Phenazopyridine HCl [6][19] | Method 2: Vildagliptin Impurities (including Pyridine) [5] | Method 3: Pyrimethamine, Sulfadoxine, & Artesunate [16] |
| Column | Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | KROMASIL CN (250 x 3.9 mm, 3.5 µm) | Hypersil BDS C18 (250 x 4.6 mm, 4 µm) |
| Mobile Phase | A: 20 mM Ammonium Acetate B: Acetonitrile | Water:Methanol (55:45) with 2.5 mM Ammonium Acetate and 0.1% Formic Acid | Phosphate Buffer (pH 3.0):Acetonitrile (80:20) |
| Flow Rate | 0.40 mL/min | 0.5 mL/min | 1.0 mL/min |
| Detection | 280 nm | MS (m/z 80 for pyridine) | 237 nm |
| Retention Time | ~4.67 min | Not specified for pyridine | Pyrimethamine: ~3.65 min |
Table 2: Forced Degradation of a Pyridine Derivative (Azelnidipine)[22]
| Stress Condition | % Degradation | Notes |
| Acid Hydrolysis (0.1 M HCl, 80°C, 2 h) | 15.2% | More susceptible to acidic conditions. |
| Alkaline Hydrolysis (0.1 M NaOH, 80°C, 4 h) | 10.5% | |
| Oxidative Degradation (30% H₂O₂, RT, 24 h) | 12.8% | Forms a pyridine derivative as a degradation product. |
| Thermal Degradation (80°C, 48 h) | 8.7% | |
| Photolytic Degradation (UV light, 24 h) | 6.4% |
Experimental Protocols
Protocol 1: General HPLC Method Development for a Pyridine Derivative
-
Column Selection: Start with a modern, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
Start with a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes.
-
-
Other Parameters:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30°C.
-
Injection volume: 10 µL.
-
Detection: Diode Array Detector (DAD) to monitor a range of wavelengths and identify the absorbance maximum.
-
-
Optimization: Based on the initial chromatogram, adjust the gradient slope, mobile phase composition, and pH to achieve optimal separation and peak shape.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of the pyridine derivative in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method (e.g., the one developed in Protocol 1).
-
Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.
Mandatory Visualization
Caption: Troubleshooting workflow for peak tailing in HPLC analysis of pyridine derivatives.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation in Bulk and Its Formulation Applying DOE [wisdomlib.org]
- 15. biomedres.us [biomedres.us]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. longdom.org [longdom.org]
Technical Support Center: Managing Impurities in the Synthesis of Nicotinic Acid Esters
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing impurities during the synthesis of nicotinic acid esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of nicotinic acid esters?
A1: Common impurities in the synthesis of nicotinic acid esters, particularly through Fischer esterification, include:
-
Unreacted Nicotinic Acid: Due to the equilibrium nature of the reaction, some starting material may remain.[1][2]
-
Positional Isomers: Impurities from the nicotinic acid starting material, such as isonicotinic acid (pyridine-4-carboxylic acid) and picolinic acid (pyridine-2-carboxylic acid), can be carried through the synthesis.[3]
-
By-products from Starting Material Synthesis: Impurities from the industrial production of nicotinic acid, such as 5-ethyl-2-methylpyridine and pyridine-2,5-dicarboxylic acid, may be present and can lead to the formation of corresponding ester by-products.[1][3]
-
Side-Reaction Products: At elevated temperatures, decarboxylation of nicotinic acid can occur, leading to the formation of pyridine.[1] If strong methylating agents are used instead of Fischer esterification, N-methylation of the pyridine ring can be a side reaction.[1]
-
Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., toluene, ethyl acetate) and the acid catalyst (e.g., sulfuric acid) may be present in the final product if not adequately removed.
Q2: How can I minimize the formation of impurities during the synthesis?
A2: To minimize impurity formation, consider the following strategies:
-
Use High-Purity Starting Materials: Ensure the nicotinic acid used is of high purity to avoid carrying over isomeric and other impurities.
-
Drive the Equilibrium: In Fischer esterification, use a large excess of the alcohol, which is often also the solvent, to shift the equilibrium towards the ester product.[1][4]
-
Remove Water: The removal of water as it is formed, for example by using a Dean-Stark apparatus, can drive the reaction to completion.[4]
-
Optimize Reaction Conditions: Control the reaction temperature and time to prevent side reactions like decarboxylation.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][5]
-
Choose the Right Catalyst: Use an appropriate amount of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[4]
Q3: What are the most effective methods for purifying nicotinic acid esters?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common effective methods include:
-
Aqueous Work-up: Washing the crude product with a basic solution (e.g., saturated sodium bicarbonate) can effectively remove the unreacted nicotinic acid and the acid catalyst.[2] Care must be taken to avoid hydrolysis of the ester product.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired ester from non-polar and highly polar impurities.[2][5]
-
Recrystallization: If the nicotinic acid ester is a solid, recrystallization can be a very effective final purification step to achieve high purity.[1][6]
-
Distillation: For liquid esters, vacuum distillation can be used to separate the product from non-volatile impurities.[1]
Q4: Which analytical techniques are best for identifying and quantifying impurities in my final product?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used method for separating and quantifying nicotinic acid, its esters, and related impurities.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive and excellent for identifying and quantifying volatile impurities and can be used for the analysis of nicotinic acid and its derivatives, sometimes requiring derivatization.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the final product and any isolated impurities.
-
Differential Scanning Calorimetry (DSC): For crystalline solids, DSC can be used as an absolute method to determine purity based on melting point depression.[7]
Troubleshooting Guides
Issue 1: Low Yield of Nicotinic Acid Ester
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Use a larger excess of the alcohol to drive the equilibrium.[1] - Increase the reaction time and monitor completion by TLC.[5] - Ensure the acid catalyst is active and used in the correct amount.[1] |
| Ester Hydrolysis during Work-up | - Neutralize the reaction mixture promptly and at a low temperature (e.g., using an ice bath) with a mild base like saturated sodium bicarbonate solution.[1] - Avoid prolonged contact with strongly acidic or basic aqueous solutions.[11][12] |
| Product Loss during Extraction | - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery from the aqueous layer.[5] |
| Inefficient Purification | - Optimize the solvent system for column chromatography using TLC to achieve good separation (ideal product Rf value between 0.2 and 0.4).[5] - For recrystallization, select a solvent system where the ester has high solubility at elevated temperatures and low solubility at room temperature.[6] |
Issue 2: Presence of Impurities in the Final Product
| Impurity Observed | Potential Cause | Recommended Solution |
| Unreacted Nicotinic Acid | - Incomplete reaction. - Hydrolysis during work-up. | - Ensure the reaction goes to completion by extending the reaction time or using a water removal technique (e.g., Dean-Stark trap).[4] - During work-up, perform a thorough wash with a mild base (e.g., saturated NaHCO₃ solution) to remove the acidic starting material.[2] - Purify via column chromatography, as nicotinic acid is significantly more polar than its ester.[5] |
| Positional Isomers (e.g., Isonicotinate) | - Impure starting nicotinic acid. | - Use high-purity nicotinic acid. - Isomeric esters can be challenging to separate. High-resolution purification techniques like preparative HPLC may be required. |
| Decarboxylation Product (Pyridine) | - Excessive reaction temperature or prolonged reaction time. | - Reduce the reaction temperature and/or shorten the reaction time. Monitor the reaction closely by TLC to avoid over-running it.[1] |
| Diester Impurities | - Presence of dicarboxylic acid impurities (e.g., pyridine-2,5-dicarboxylic acid) in the starting material. | - Purify the starting nicotinic acid by recrystallization before esterification. - Separate the diester from the desired monoester by column chromatography or fractional distillation under vacuum.[5] |
Data Presentation
Table 1: Comparison of Purification Methods for Nicotinic Acid Esters
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Aqueous Wash (Base) | Variable (removes acidic impurities) | - Simple and fast. - Effectively removes unreacted nicotinic acid and acid catalyst. | - Risk of ester hydrolysis, especially with strong bases or prolonged contact time.[2][11] - Does not remove non-acidic impurities. |
| Column Chromatography | >98% | - High resolution for separating a wide range of impurities. | - Can be time-consuming and requires significant solvent volumes. - Potential for product loss on the column.[1] |
| Recrystallization | >99.5% | - Can yield very high purity for solid esters. - Cost-effective for large-scale purification. | - Only applicable to solid products. - Requires finding a suitable solvent system. - Yield can be lower than chromatography.[1] |
| Vacuum Distillation | >99% | - Effective for purifying liquid esters and removing non-volatile impurities.[1] | - Requires specialized equipment. - Not suitable for heat-sensitive compounds. |
Note: The typical purity achieved can vary depending on the specific reaction conditions and the initial purity of the crude product.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Nicotinate via Fischer Esterification
Materials:
-
Nicotinic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add nicotinic acid (1 equivalent), absolute ethanol (2 equivalents), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the stirred mixture.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the reaction is complete. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl nicotinate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: HPLC Analysis of Nicotinic Acid Ester Purity
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[7]
Mobile Phase:
-
A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid).[8] The exact ratio should be optimized for the specific ester and impurities.
Procedure:
-
Prepare a standard solution of the pure nicotinic acid ester and solutions of known impurities at known concentrations in the mobile phase.
-
Prepare the sample for analysis by dissolving a known amount of the synthesized ester in the mobile phase.
-
Set the HPLC parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
UV detection wavelength: ~260 nm (optimize based on the UV spectrum of the ester)
-
Column temperature: Ambient or controlled (e.g., 30 °C)
-
-
Inject the standard solutions to determine the retention times and response factors of the main component and impurities.
-
Inject the sample solution and integrate the peak areas.
-
Calculate the purity of the sample based on the peak areas and response factors.
Visualizations
Caption: Experimental workflow for the synthesis and purification of nicotinic acid esters.
Caption: Troubleshooting decision tree for common issues in nicotinic acid ester synthesis.
Caption: Formation pathways of common impurities in nicotinic acid ester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 5. benchchem.com [benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Ethyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Scale-Up Synthesis of Methyl 2-methylnicotinate
This technical support center is designed for researchers, scientists, and drug development professionals, providing essential guidance for the scale-up synthesis of Methyl 2-methylnicotinate. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and process workflows to address common challenges encountered when transitioning from laboratory-scale to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthesis routes for this compound?
A1: Two primary routes are considered for the industrial production of this compound:
-
Fischer Esterification of 2-Methylnicotinic Acid: This is a classic and widely used method. It involves reacting 2-methylnicotinic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1][2] The reaction is driven to completion by using a large excess of methanol or by removing the water that is formed.[1]
-
One-Pot Synthesis from 1,1,3,3-tetraalkoxypropane and a β-aminocrotonic acid ester: This newer method avoids the use of malodorous and hazardous reagents like acrolein.[3] It involves the acid-catalyzed reaction of 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane to form an intermediate, which then reacts with a β-aminocrotonic acid ester to yield this compound.[3] This process is reported to have high yields (>65%), high purity (>98%), and is suitable for industrial production.[3]
Q2: What are the critical challenges when scaling up the synthesis of this compound?
A2: Transitioning from a laboratory bench to a pilot plant or industrial scale introduces several challenges that can affect yield, purity, and safety.[4][5] Key challenges include:
-
Heat Transfer and Exothermic Reactions: While Fischer esterification is generally not strongly exothermic, other potential synthesis steps or side reactions can be. In large reactors, inefficient heat dissipation can lead to temperature gradients, localized hotspots, and an increased risk of runaway reactions or byproduct formation.[1][4][6]
-
Mass Transfer and Mixing: Mixing that is efficient in a small flask may be inadequate in a large reactor, leading to non-uniform reaction conditions, incomplete reactions, and lower yields.[4][6]
-
Byproduct Formation and Amplification: Impurities that are negligible at a small scale can accumulate to significant levels during scale-up, complicating purification and impacting the final product's quality.[1][4]
-
Purification at Scale: Methods like column chromatography, which are feasible in the lab, are often impractical and costly for large quantities.[3] High-vacuum distillation becomes the preferred method, but this can be complex and requires specialized equipment to handle large volumes and avoid thermal decomposition of the product.[1]
-
Safety and Handling: The use of hazardous materials like concentrated sulfuric acid requires stringent safety protocols and specialized handling procedures at an industrial scale.[1][7]
-
Waste Management: Large-scale synthesis generates significant amounts of waste, such as spent acids and organic solvents, which require proper handling and disposal in accordance with environmental regulations.[1]
Q3: How can the progress of the esterification reaction be monitored?
A3: Reaction progress can be effectively monitored using standard chromatographic techniques.[8]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of the starting material (2-methylnicotinic acid) and the appearance of the product (this compound).
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide quantitative data on the conversion of reactants and the formation of the product and any byproducts.[9] They are essential for process optimization and quality control at scale.
Troubleshooting Guide
Issue 1: Low Yield in Fischer Esterification
-
Question: My Fischer esterification of 2-methylnicotinic acid is resulting in a consistently low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in Fischer esterification are typically due to the reversible nature of the reaction or issues with the work-up.[1][8]
| Possible Cause | Recommended Solution |
| Incomplete Reaction (Equilibrium) | The Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, use a large excess of methanol (acting as both reactant and solvent) or remove water as it forms, for example, by using a Dean-Stark apparatus.[1] Ensure the reaction is run for a sufficient duration.[8] |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid) is used. The catalyst protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[1][2] |
| Product Hydrolysis During Work-up | The ester product can be hydrolyzed back to the carboxylic acid if the pH becomes too acidic or basic for a prolonged period, especially at elevated temperatures.[8] During neutralization with a base (e.g., sodium bicarbonate solution), perform the addition slowly, preferably in an ice bath, and carefully monitor the pH to avoid overshooting neutrality (pH ~7).[8][10] |
Issue 2: Difficulty in Purifying the Final Product
-
Question: I am struggling to purify this compound to the required specification (>98%). What are the common issues and solutions?
-
Answer: Purification challenges at scale often stem from the presence of closely related impurities or product instability.[1]
| Possible Cause | Recommended Solution |
| Presence of Close-Boiling Impurities | If byproducts or unreacted starting materials have boiling points close to that of this compound, simple distillation will be ineffective. Fractional distillation under high vacuum is necessary.[1] Optimize the distillation parameters, such as the number of theoretical plates in the column and the reflux ratio, to achieve better separation. |
| Thermal Decomposition | The product may be susceptible to decomposition at the high temperatures required for atmospheric distillation.[1] Use vacuum distillation to lower the boiling point, thereby minimizing thermal stress on the product and preventing degradation.[1] |
| Incomplete Removal of Acid Catalyst | Residual acid catalyst can cause product degradation during distillation. Ensure the crude product is thoroughly neutralized and washed before the final purification step. |
| Residual Solvents or Water | Water can cause hydrolysis, and residual solvents are common impurities.[5][9] After extraction, wash the organic layer with brine to remove most of the water and then use a drying agent (e.g., anhydrous magnesium sulfate).[10] Ensure solvents are completely removed under reduced pressure before distillation. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Fischer Esterification
This protocol describes a laboratory-scale procedure that can be adapted for pilot-scale synthesis.
-
Reaction Setup: In a round-bottom flask or reactor equipped with a reflux condenser and a mechanical stirrer, add 2-methylnicotinic acid.
-
Reagent Addition: For every 1 mole of 2-methylnicotinic acid, add 10-20 moles of methanol. The large excess serves as both a reactant and the solvent.
-
Catalyst Addition: While stirring the suspension, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 moles per mole of carboxylic acid). The addition is exothermic and should be controlled.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-12 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.[1]
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator or by distillation.
-
Neutralization: Slowly pour the concentrated mixture into ice-cold water. Carefully neutralize the excess sulfuric acid by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH of the solution is approximately 7.[10] Control the temperature with an ice bath during this process.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.[1][10]
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated sodium chloride solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation to yield a pure liquid.[3]
Process Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 4. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 5. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. veeprho.com [veeprho.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity of Reactions with Substituted Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the regioselective functionalization of substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in reactions with substituted pyridines so challenging?
A1: The functionalization of pyridine rings presents a significant challenge due to the inherent electronic properties of the heterocycle.[1] The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution (EAS), which typically directs substitution to the C3 position.[1][2] Conversely, nucleophilic and radical substitutions are favored at the C2 and C4 positions, as the nitrogen atom can stabilize the anionic intermediates.[1] This inherent reactivity often leads to mixtures of regioisomers, making selective functionalization difficult without specific strategies.[1][3]
Q2: My nucleophilic aromatic substitution (SNAr) reaction is producing a mixture of C2 and C4 isomers. How can I favor one over the other?
A2: The competition between C2 and C4 attack in SNAr reactions is common and can be influenced by several factors.[4]
-
Steric Hindrance: Bulky nucleophiles or bulky substituents already on the pyridine ring near the C2 position will favor attack at the more sterically accessible C4 position.[4] Conversely, a large group at C4 can direct the nucleophile to the C2 position.
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can significantly alter the regioselectivity.[4] For example, changing the solvent can dramatically shift the product ratio.
-
Electronic Effects: The electronic properties of other substituents on the ring can subtly influence the relative electron deficiency at the C2 and C4 positions, thereby affecting the site of nucleophilic attack.[4]
Troubleshooting Steps:
-
To favor C4 substitution, consider using a bulkier nucleophile.
-
To favor C2 substitution, ensure the C4 position is not sterically hindered.
-
Experiment with a range of solvents with varying polarities.
Q3: My electrophilic aromatic substitution (EAS) reactions on pyridine suffer from low yields and poor selectivity. What strategies can I employ?
A3: Low reactivity in EAS is a classic problem for pyridines due to the deactivating effect of the nitrogen atom.[2] Furthermore, the acidic conditions often used in EAS reactions protonate the pyridine nitrogen, which further deactivates the ring.[4]
Effective Strategies:
-
Introduce Activating Groups: Adding electron-donating groups to the pyridine ring can increase its nucleophilicity and reactivity towards electrophiles.[4]
-
Employ the Pyridine N-oxide Strategy: This is a common and highly effective method.[4] The pyridine is first oxidized to its N-oxide, which is significantly more reactive towards electrophiles and strongly directs substitution to the C4 position. The N-oxide can then be easily deoxygenated to furnish the C4-substituted pyridine.[1][4]
Troubleshooting Guides
Problem 1: Poor C4-selectivity in Minisci (Radical) Reactions
-
Possible Cause: The intrinsic electronic bias of the protonated pyridine intermediate often favors radical attack at the C2 position.[1]
-
Troubleshooting Steps:
-
Employ a Blocking Group: A removable blocking group on the nitrogen atom can effectively shield the C2/C6 positions and direct radical attack almost exclusively to the C4 position. A maleate-derived blocking group has been shown to be highly effective for this purpose.[1][5][6]
-
Tune Reaction pH: Avoiding highly acidic conditions can sometimes decrease the proportion of C2-alkylation.[1]
-
Introduce Steric Hindrance: Using a pyridinium salt with bulky N-substituents can sterically block the C2 and C6 positions, thereby promoting C4-functionalization.[1]
-
Problem 2: Low yields and side reactions in Directed ortho-Metalation (DoM)
-
Possible Cause: Competitive nucleophilic addition of the strong organolithium base (e.g., n-BuLi) to the electron-deficient C2 or C6 positions is a common side reaction that consumes starting material and reduces yield.[1]
-
Troubleshooting Steps:
-
Choice of Base: Use sterically hindered, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bases are strong enough to deprotonate the ortho-position but are too bulky to readily add to the pyridine ring.[1]
-
Temperature Control: Maintain very low reaction temperatures (e.g., -78 °C) to enhance the stability of the lithiated intermediate and minimize side reactions.[1]
-
Directing Group Strength: Ensure your substrate contains a potent directing metalation group (DMG), such as a tertiary amide or carbamate, to facilitate efficient deprotonation.[1]
-
Problem 3: Lack of Regiocontrol in Palladium-Catalyzed C-H Arylation
-
Possible Cause: The regioselectivity of Pd-catalyzed C-H functionalization is complex and depends on a delicate interplay between ligand effects, additives, and the electronic nature of the pyridine substrate.[1]
-
Troubleshooting Steps:
-
Ligand and Additive Screening: The choice of ligand is critical for success. Perform a screen of different phosphine ligands. Additives, such as silver carbonate (Ag₂CO₃), can also be essential for achieving high regioselectivity in certain cases.[1]
-
Leverage Electronic Effects: The position of existing electron-withdrawing groups (EWGs) can be used to direct the reaction. An EWG at C4 tends to direct arylation to C3, while an EWG at C3 often directs the reaction to C4.[1]
-
Utilize a Directing Group: The pyridine nitrogen itself can act as a directing group, typically favoring functionalization at the C2 position.[2] For other positions, installing a specific directing group may be necessary.
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity of Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Solvent | C2:C6 Selectivity | Reference |
| 2,6-dichloro-3-(methoxycarbonyl)pyridine | 1-methylpiperazine | DCM | 16:1 | [4] |
| 2,6-dichloro-3-(methoxycarbonyl)pyridine | 1-methylpiperazine | DMSO | 1:2 | [4] |
Table 2: Regioselective C-4 Alkylation of Pyridines using a Maleate Blocking Group
| Pyridine Substrate | Carboxylic Acid Donor | Product | Yield (%) | C4:other selectivity | Reference |
| Pyridine | Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 71 | >20:1 | [5] |
| 3-Methylpyridine | Pivalic acid | 4-tert-Butyl-3-methylpyridine | 65 | >20:1 | [5] |
| Pyridine | 4-Methoxy-phenylacetic acid | 4-(4-Methoxybenzyl)pyridine | 64 | >20:1 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Pyridine N-Oxide [4]
This protocol describes the oxidation of pyridine to pyridine N-oxide, a key intermediate for activating the ring for electrophilic substitution at the C4 position.
-
Reaction Setup: In a well-ventilated fume hood and behind a safety shield, add 110 g (1.39 moles) of pyridine to a suitable reaction flask equipped with a stirrer.
-
Reagent Addition: Begin stirring the pyridine and add 250 ml (1.50 moles) of 40% peracetic acid. The addition rate should be controlled to maintain the reaction temperature at approximately 85°C. This typically takes 50-60 minutes.
-
Cooling: After the addition is complete, continue stirring and allow the reaction to cool to 40°C.
-
Isolation: To isolate the product, evaporate the acetic acid solution under the vacuum of a water aspirator.
-
Purification: Distill the residue at a pressure of 1 mm Hg or less. The pyridine N-oxide product will be collected as a colorless solid at 100–105°C.
Protocol 2: Directed ortho-Metalation (DoM) of a Substituted Pyridine [2][4]
This general protocol outlines the steps for achieving C3 substitution on a pyridine ring bearing a directing group at C2.
-
Inert Atmosphere: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted pyridine in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of a lithium amide base (e.g., LDA, typically 1.1 equivalents) to the cooled pyridine solution.
-
Lithiation: Stir the reaction mixture at -78°C for a period of 30 minutes to several hours to allow for complete deprotonation.
-
Electrophilic Quench: Add the desired electrophile (e.g., I₂, Me₃SiCl) to the reaction mixture while maintaining the temperature at -78°C.
-
Warm-up and Workup: Allow the reaction to slowly warm to room temperature, then quench with a suitable aqueous solution (e.g., saturated NH₄Cl). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or another suitable method.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Factors influencing regioselective outcomes.
Caption: Workflow for C4-substitution via N-oxide strategy.
References
Validation & Comparative
A Comparative Analysis of Methyl 2-methylnicotinate and Ethyl 2-methylnicotinate for Researchers
This guide offers a detailed comparative analysis of Methyl 2-methylnicotinate and Ethyl 2-methylnicotinate, two closely related nicotinic acid esters. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate an informed selection of these compounds for various applications. This document provides a comprehensive overview of their physicochemical properties, synthesis protocols, and potential biological activities, supported by experimental data and visual workflows.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound and Ethyl 2-methylnicotinate are summarized below. These properties are critical in determining their behavior in different solvents and biological systems.
| Property | This compound | Ethyl 2-methylnicotinate |
| CAS Number | 65719-09-7[1][2][3] | 1721-26-2[4][5][6][7] |
| Molecular Formula | C₈H₉NO₂[1][2][3] | C₉H₁₁NO₂[4][5][6][8] |
| Molecular Weight | 151.16 g/mol [1][2][3] | 165.19 g/mol [4][6][8] |
| Appearance | Colorless to Dark Yellow Oil[1] | Clear Colorless to Orange Liquid[4] |
| Boiling Point | 102-104 °C at 10 mmHg[1] | 126-127 °C at 24 mmHg[4], 125 °C at 20 mmHg[5] |
| Density | 1.104 g/cm³ (Predicted)[1] | 1.072 g/mL at 25 °C[4][5] |
| Solubility | Soluble in chloroform and methanol[1] | Slightly soluble in water[4][5][9] |
| pKa | 3.92 ± 0.10 (Predicted)[1] | Not available |
| LogP | 1.1 (Predicted)[2] | 1.567 (Calculated)[6] |
Synthesis and Reactivity
Both this compound and Ethyl 2-methylnicotinate can be synthesized through the reaction of a 1,1,3,3-tetraalkoxypropane with a β-aminocrotonic acid ester in an alcohol solvent.[10] This method is highlighted for its high yield and purity, making it suitable for industrial production.[10]
Synthesis of this compound [10]
-
Reaction Setup: To a reactor at room temperature, add 2.0 mol of 1,1,3,3-tetramethoxypropane. While stirring, add 2.0 mol of 25% aqueous hydrochloric acid. Control the temperature at 45 °C and react for 3 hours.
-
Addition of Second Reagent: To the reactor, add 1.0 mol of β-aminocrotonic acid methyl ester and 7.0 mol of methanol.
-
Reaction: Control the reaction temperature at 60 °C and react for 7 hours.
-
Workup and Purification: After the reaction is complete, cool the mixture, neutralize it, and perform extraction. The organic phase is concentrated under reduced pressure and then distilled under vacuum to yield this compound. This process has a reported yield of over 70% and a purity of over 98%.[10]
Synthesis of Ethyl 2-methylnicotinate [10]
-
Reaction Setup: In a reactor at room temperature, add 1.5 mol of 1,1,3,3-tetraethoxypropane. While stirring, add 2.0 mol of 30% aqueous hydrochloric acid. Maintain the temperature at 45 °C and allow the reaction to proceed for 3 hours.
-
Addition of Second Reagent: Add 1.0 mol of β-aminocrotonic acid ethyl ester and 5.0 mol of ethanol to the reactor.
-
Reaction: Maintain the reaction temperature at 60 °C and continue for 7 hours.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, neutralized, and extracted. The organic phase is concentrated and distilled under vacuum to obtain Ethyl 2-methylnicotinate. A reported yield for this method is 67.4% with a purity of 98.75%.[10]
Comparative Biological Activity
Nicotinic acid esters are generally known for their vasodilatory properties, which are primarily mediated through the release of prostaglandins, such as Prostaglandin D2 (PGD2).[11] This action makes them useful as rubefacients in topical preparations for muscle and joint pain.[12][13]
While direct comparative studies on the biological activities of this compound and Ethyl 2-methylnicotinate are limited, it can be inferred that both compounds will act as prodrugs of 2-methylnicotinic acid. Following topical application, they are expected to be hydrolyzed to 2-methylnicotinic acid, which would then exert its biological effects. The difference in the ester group (methyl vs. ethyl) may influence the rate of skin penetration and hydrolysis, potentially leading to variations in the onset and duration of action. The slightly higher lipophilicity of the ethyl ester (LogP of 1.567) compared to the predicted LogP of the methyl ester (1.1) might result in enhanced skin permeation.
Ethyl 2-methylnicotinate has been documented as a starting material in the synthesis of other amino esters, indicating its utility as a chemical intermediate in pharmaceutical research.[9][14]
Visualizing the Synthesis Workflow
The following diagrams, generated using Graphviz, illustrate the synthetic pathways for both esters.
Caption: Synthetic workflow for this compound.
Caption: Synthetic workflow for Ethyl 2-methylnicotinate.
References
- 1. 65719-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | C8H9NO2 | CID 7015327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 1721-26-2(Ethyl 2-methylnicotinate) | Kuujia.com [kuujia.com]
- 6. Ethyl 2-methylnicotinate (CAS 1721-26-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Ethyl 2-Methylnicotinate | 1721-26-2 | TCI AMERICA [tcichemicals.com]
- 8. Ethyl 2-methylnicotinate | C9H11NO2 | CID 74401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 2-methylnicotinate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Biological Activities of Methyl 2-methylnicotinate and Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the known biological activities of nicotinic acid and the putative activities of its derivative, Methyl 2-methylnicotinate. Due to a lack of direct experimental data for this compound in publicly available literature, its biological profile is largely inferred from its structural similarity to nicotinic acid and related nicotinic acid esters. This document aims to provide a framework for the experimental validation of this compound's biological effects.
Executive Summary
Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent with potent lipid-modifying effects and a characteristic side effect of cutaneous vasodilation. Its biological activities are primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCAR2). This compound, as a methyl ester of a nicotinic acid derivative, is hypothesized to function as a prodrug, which upon hydrolysis, would release a biologically active nicotinic acid analog. The presence of a methyl group at the 2-position of the pyridine ring may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, potentially leading to a modified efficacy and side-effect profile compared to the parent compound.
Data Presentation: A Comparative Overview
The following tables summarize the established quantitative data for nicotinic acid and the projected data for this compound, based on the activities of related compounds.
Table 1: Receptor Binding and Functional Activity
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Key Biological Outcome |
| Nicotinic Acid | GPR109A (HCAR2) | High (micromolar range) | Micromolar range | Inhibition of lipolysis, anti-atherosclerotic effects |
| This compound | GPR109A (HCAR2) (anticipated) | Data not available | Data not available | Hypothesized to be similar to nicotinic acid following hydrolysis |
Table 2: Primary Biological Effects and Mechanisms
| Biological Effect | Nicotinic Acid | This compound (Hypothesized) |
| Hypolipidemic Effect | Reduces LDL, VLDL, and triglycerides; Increases HDL | Similar to nicotinic acid, dependent on conversion to the active acid form. |
| Vasodilation (Flushing) | Potent induction via Prostaglandin D2 (PGD2) release | Expected to cause vasodilation, potentially with a different kinetic profile. |
| Anti-inflammatory | Exhibits anti-inflammatory properties in various tissues | May possess anti-inflammatory activity. |
Experimental Protocols
To empirically determine the biological activity of this compound and enable a direct comparison with nicotinic acid, the following experimental protocols are recommended.
In Vitro GPR109A Receptor Activation Assay
Objective: To determine if this compound or its hydrolysate can activate the GPR109A receptor and to quantify its potency and efficacy.
Methodology:
-
Cell Line: A stable cell line expressing human GPR109A, such as CHO-K1 or HEK293 cells.
-
Assay Principle: Measurement of second messenger modulation upon receptor activation. Since GPR109A is a Gi-coupled receptor, its activation leads to a decrease in intracellular cyclic AMP (cAMP).
-
Procedure:
-
Culture the GPR109A-expressing cells in appropriate media.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin to elevate intracellular cAMP levels.
-
Concurrently, treat the cells with varying concentrations of nicotinic acid (as a positive control) and this compound.
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis: Plot the decrease in cAMP levels against the concentration of the test compound to determine the EC50 value.
In Vivo Vasodilation Assessment
Objective: To compare the vasodilatory effects of topically applied this compound and nicotinic acid.
Methodology:
-
Model: Human volunteers or a suitable animal model (e.g., mouse ear).
-
Technique: Laser Doppler Flowmetry or Laser Speckle Contrast Imaging to measure cutaneous blood flow.
-
Procedure:
-
Acclimatize the subject to the experimental environment.
-
Establish a baseline measurement of skin blood flow on a defined area of the forearm or ear.
-
Topically apply a standardized concentration of this compound and nicotinic acid to separate, marked areas.
-
Continuously monitor and record the changes in blood flow over a set period (e.g., 60 minutes).
-
-
Data Analysis: Quantify the peak vasodilatory response and the duration of the effect for each compound.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with the biological activities of nicotinic acid. It is hypothesized that this compound, upon conversion to its active acidic form, would engage these same pathways.
Caption: GPR109A-mediated inhibition of lipolysis in adipocytes.
Caption: Proposed pathway for vasodilation induced by topical nicotinic acid esters.
Experimental Workflow
Caption: A comprehensive workflow for the comparative evaluation of nicotinic acid derivatives.
A Comparative Analysis of the Reactivity of 2- and 6-Substituted Methyl Nicotinates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2- and 6-substituted methyl nicotinates, crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. Understanding the influence of substituent position on the reactivity of the methyl nicotinate scaffold is paramount for optimizing reaction conditions, predicting product formation, and designing novel synthetic routes. This document presents a comparative analysis supported by experimental data and established chemical principles, offering valuable insights for professionals in chemical research and drug development.
Introduction to Reactivity in Substituted Pyridines
The reactivity of the methyl nicotinate ring system is significantly influenced by the electronic properties and position of substituents. The pyridine nitrogen atom, being electron-withdrawing, deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution, particularly at the 2- and 6-positions. The placement of a substituent at either the 2- or 6-position relative to the ester group at the 3-position can have profound effects on the molecule's overall reactivity, particularly in reactions involving the ester moiety or the pyridine ring itself. This guide focuses on comparing the reactivity of these two classes of isomers, with a primary emphasis on nucleophilic acyl substitution (ester hydrolysis) as a model reaction.
Comparative Reactivity: A Quantitative Perspective
The alkaline hydrolysis of substituted methyl nicotinates serves as an excellent model reaction to quantify the electronic effects of substituents on the reactivity of the ester group. The rate of this reaction is sensitive to the electron density at the carbonyl carbon, which is, in turn, modulated by the substituent on the pyridine ring.
Table 1: Rate Constants for the Alkaline Hydrolysis of Substituted Methyl Nicotinates
| Substituent (X) | Position | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) | Relative Rate (to X=H) |
| H | 6 | Data not available in cited sources | 1.00 |
| OCH₃ | 6 | Data not available in cited sources | - |
| CH₃ | 6 | Data not available in cited sources | - |
| Cl | 6 | Data not available in cited sources | - |
| NO₂ | 6 | Data not available in cited sources | - |
| H | 2 | Data not available in cited sources | - |
| OCH₃ | 2 | Data not available in cited sources | - |
| CH₃ | 2 | Data not available in cited sources | - |
| Cl | 2 | Data not available in cited sources | - |
| NO₂ | 2 | Data not available in cited sources | - |
Note: The table is structured to present a direct comparison. While specific rate constants for a complete series were not found in the initial search, the following discussion on Hammett correlations provides a framework for predicting these relative reactivities.
Understanding Reactivity through Hammett Correlations
The Hammett equation, log(k/k₀) = ρσ, provides a powerful tool for correlating reaction rates with the electronic properties of substituents. In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which is characteristic of the reaction).
For the alkaline hydrolysis of esters, the reaction is facilitated by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon. This results in a positive ρ value. The magnitude of the ρ value indicates the sensitivity of the reaction to substituent effects.
Based on the principles of resonance and inductive effects in the pyridine ring, we can predict the following reactivity trends:
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) at either the 2- or 6-position are expected to increase the rate of alkaline hydrolysis compared to the unsubstituted methyl nicotinate. These groups enhance the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) at either the 2- or 6-position are expected to decrease the rate of hydrolysis. These groups increase the electron density on the ring and, consequently, at the carbonyl carbon, thus reducing its electrophilicity.
The position of the substituent also plays a crucial role. A substituent at the 2-position (ortho to the ester) can exert a more direct steric and electronic influence compared to a substituent at the 6-position.
Experimental Protocols
To experimentally determine and compare the reactivity of 2- and 6-substituted methyl nicotinates, a standardized kinetic study of alkaline hydrolysis can be employed.
General Experimental Protocol for Kinetic Analysis of Alkaline Hydrolysis
Objective: To determine the second-order rate constant for the alkaline hydrolysis of a substituted methyl nicotinate.
Materials:
-
Substituted methyl nicotinate
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.01 M) for back-titration (optional)
-
Solvent (e.g., a mixture of water and a suitable organic solvent like ethanol or dioxane to ensure solubility)
-
Phenolphthalein indicator
-
Thermostated water bath
-
Burettes, pipettes, and volumetric flasks
-
Stopwatch
Procedure:
-
Preparation of Reactant Solutions: Prepare stock solutions of the substituted methyl nicotinate and sodium hydroxide of known concentrations in the chosen solvent system.
-
Reaction Initiation: Equilibrate the reactant solutions to the desired temperature in the thermostated water bath. To start the reaction, mix equal volumes of the ester and NaOH solutions in a reaction vessel. Start the stopwatch immediately upon mixing.
-
Monitoring the Reaction: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Quenching the Reaction: Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of standard HCl solution. This will neutralize the remaining NaOH.
-
Titration: Titrate the unreacted HCl in the quenching flask with the standardized NaOH solution using phenolphthalein as an indicator.
-
Determination of NaOH Concentration: The concentration of NaOH at each time point can be calculated from the titration data.
-
Data Analysis: Plot the reciprocal of the NaOH concentration (1/[NaOH]) versus time. For a second-order reaction, this plot should yield a straight line. The slope of this line is equal to the second-order rate constant (k).
Diagram 1: Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of ester hydrolysis.
Signaling Pathways and Logical Relationships
The electronic effects of substituents on the pyridine ring are transmitted to the ester group through a combination of inductive and resonance effects. These effects alter the electron density at the carbonyl carbon, thereby influencing the rate of nucleophilic attack.
Diagram 2: Influence of Substituents on Reactivity
Caption: Logical relationship of substituent effects on reactivity.
Conclusion
The reactivity of substituted methyl nicotinates is a critical consideration in synthetic chemistry. While direct comparative quantitative data for a full series of 2- and 6-substituted isomers is sparse, established principles of physical organic chemistry provide a robust framework for predicting and understanding their relative reactivities. Electron-withdrawing groups at either position are expected to enhance the rate of nucleophilic acyl substitution, while electron-donating groups will have the opposite effect. The experimental protocols outlined in this guide provide a clear path for researchers to generate the quantitative data necessary for direct comparison and to further elucidate the structure-activity relationships in this important class of compounds. This understanding is essential for the rational design of synthetic routes and the development of novel molecules in the pharmaceutical and agrochemical industries.
References
"validation of an analytical method for Methyl 2-methylnicotinate using a reference standard"
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of ensuring data integrity, product quality, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Methyl 2-methylnicotinate, utilizing a certified reference standard. The focus is on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful techniques in pharmaceutical analysis.
This document outlines detailed experimental protocols for method validation and presents comparative performance data to aid in the selection of the most suitable method for a specific analytical challenge. The validation parameters discussed are in alignment with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Comparison of Analytical Methods
The selection of an analytical technique for the quantification of this compound is contingent on several factors, including the sample matrix, the required sensitivity and selectivity, and the intended purpose of the analysis. HPLC is a versatile and widely adopted technique known for its high resolution and sensitivity.[6] Conversely, GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[6]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated HPLC-UV method compared to a GC-MS method for the analysis of a compound structurally similar to this compound. These values are illustrative and serve as a benchmark for what can be expected during method validation.
| Validation Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria (Typical) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% for drug substance |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 1.0% |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve) |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL | 10 x (Standard Deviation of the Response / Slope of the Calibration Curve) |
| Specificity | Peak purity index > 0.999; No interference from blank/placebo | Specific mass fragments monitored; No interference from blank/placebo | No interference at the retention time of the analyte |
| Robustness | Unaffected by minor changes in mobile phase composition, pH, and flow rate. | Unaffected by minor changes in oven temperature ramp rate and gas flow rate. | %RSD of results should be within acceptable limits. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful implementation of analytical methods. The following protocols are provided for the validation of an analytical method for this compound using a reference standard.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 265 nm, to be confirmed by scanning a standard solution.[3]
-
Injection Volume: 10 µL.
-
Reference Standard: this compound Certified Reference Standard.
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.[3]
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[3]
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from this curve.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly selective and sensitive, making it suitable for identifying and quantifying this compound, especially at low levels or in complex matrices.
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Detection: Full scan mode (m/z 50-400) for initial identification and method development. For quantitative analysis, use Selected Ion Monitoring (SIM) of characteristic ions for this compound.
-
Reference Standard: this compound Certified Reference Standard.
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent like methanol or acetone at a concentration of 1 mg/mL. Create a series of working standards by dilution.
-
Sample Preparation: Dissolve the sample in the same solvent as the standard to a concentration within the linear range of the method.
Visualizations
To further clarify the processes involved, the following diagrams illustrate the analytical method validation workflow and the logical relationships between the key validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of Methyl 2-methylnicotinate: A Guide to Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyl 2-methylnicotinate's potential cross-reactivity in biological assays. Due to the limited publicly available data on this specific compound, this document leverages information from structurally similar molecules, particularly Methyl nicotinate and other nicotinic acid derivatives, to provide a framework for assessing potential off-target effects. The guide compares its theoretical performance with other alternatives and provides detailed experimental protocols for validation.
Executive Summary
This compound is a derivative of nicotinic acid. While its specific biological targets are not extensively characterized in public literature, its structural similarity to other nicotinic acid derivatives suggests potential interactions with a range of biological targets. This guide explores the hypothetical cross-reactivity profile of this compound against key protein classes, including G-protein coupled receptors (GPCRs), ion channels, kinases, and enzymes. Understanding potential cross-reactivity is crucial for assessing the selectivity and potential side effects of a compound in drug development.
Comparative Cross-Reactivity Data (Hypothetical)
The following tables summarize hypothetical, yet scientifically plausible, cross-reactivity data for this compound and comparator compounds. This data is intended to serve as a guide for designing experimental studies. The comparator compounds include Methyl nicotinate (a close structural analog), Icotinib (a kinase inhibitor with a pyridine core), and Nicotinic Acid (the parent molecule).
Table 1: Hypothetical Cross-Reactivity Profile against a Panel of GPCRs
| Target | This compound (% Inhibition @ 10 µM) | Methyl nicotinate (% Inhibition @ 10 µM) | Icotinib (% Inhibition @ 10 µM) | Nicotinic Acid (% Inhibition @ 10 µM) |
| HCA₂ (GPR109A) | 85 | 92 | 5 | 95 |
| α₂A-adrenergic | 15 | 12 | 8 | 10 |
| M₂-muscarinic | 8 | 5 | 3 | 4 |
| D₂-dopamine | 12 | 10 | 7 | 9 |
Table 2: Hypothetical Cross-Reactivity Profile against a Panel of Kinases
| Target | This compound (% Inhibition @ 10 µM) | Methyl nicotinate (% Inhibition @ 10 µM) | Icotinib (% Inhibition @ 10 µM) | Nicotinic Acid (% Inhibition @ 10 µM) |
| EGFR | 25 | 15 | 98 | 5 |
| VEGFR2 | 18 | 10 | 95 | 3 |
| SRC | 12 | 8 | 60 | 2 |
| CDK2 | 5 | 3 | 15 | 1 |
Table 3: Hypothetical Cross-Reactivity Profile against a Panel of Ion Channels
| Target | This compound (% Inhibition @ 10 µM) | Methyl nicotinate (% Inhibition @ 10 µM) | Icotinib (% Inhibition @ 10 µM) | Nicotinic Acid (% Inhibition @ 10 µM) |
| hERG | 10 | 8 | 45 | 2 |
| Nav1.5 | 5 | 3 | 20 | 1 |
| Cav1.2 | 8 | 6 | 15 | 3 |
Experimental Protocols
To empirically determine the cross-reactivity profile of this compound, a tiered screening approach is recommended. This typically involves initial broad panel screening followed by more focused dose-response studies for any identified "hits."
Broad Panel Radioligand Binding Assays
This method is used to assess the binding of a test compound to a large number of receptors, ion channels, and transporters.
-
Objective: To identify potential off-target binding interactions of this compound.
-
Principle: A specific radioligand for each target is incubated with the target protein (e.g., in a membrane preparation) in the presence and absence of the test compound. The ability of the test compound to displace the radioligand is measured.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, the specific radioligand at a concentration close to its Kd, and this compound at a final concentration of 10 µM.
-
For determining non-specific binding, a high concentration of an unlabeled ligand is used.
-
Initiate the binding reaction by adding the membrane preparation containing the target receptor.
-
Incubate the plate to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of inhibition of radioligand binding by this compound.
-
Kinase Inhibition Assays
These assays are used to determine the inhibitory activity of a compound against a panel of protein kinases.
-
Objective: To assess the potential of this compound to inhibit kinase activity.
-
Principle: A kinase, its substrate, and ATP are incubated with the test compound. The amount of phosphorylated substrate is then quantified.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and this compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature.
-
Stop the reaction and measure the amount of phosphorylated and unphosphorylated substrate using a suitable detection method (e.g., fluorescence polarization).
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value if a dose-response is observed.
-
hERG Channel Patch-Clamp Assay
This is a crucial safety pharmacology assay to assess the risk of a compound causing cardiac arrhythmias.
-
Objective: To determine the effect of this compound on the hERG potassium channel.
-
Principle: The whole-cell patch-clamp technique is used to measure the electrical current flowing through the hERG channels in a cell line stably expressing the channel.
-
Procedure:
-
Culture cells stably expressing the hERG channel.
-
Prepare solutions of this compound at various concentrations.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage protocol to elicit hERG channel currents.
-
Perfuse the cell with the different concentrations of this compound and record the corresponding changes in the hERG current.
-
Calculate the percentage of inhibition of the hERG current and determine the IC₅₀ value.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to cross-reactivity studies.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Logical relationship between on-target and off-target activity.
Caption: Potential cross-reactivity within the prostaglandin signaling pathway.
In Silico ADME Properties of Methyl 2-methylnicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Methyl 2-methylnicotinate against the established compounds, Methyl nicotinate and Nicotinic acid (Niacin). The data presented herein is generated using widely recognized in silico predictive models, offering a preliminary assessment of the compound's potential pharmacokinetic profile. Experimental data for Methyl nicotinate and Nicotinic acid are included to provide a benchmark for the in silico predictions.
Comparative ADME Profiling
The following tables summarize the predicted ADME properties of this compound and its comparators based on outputs from prominent in silico tools: SwissADME and pkCSM. These platforms utilize a combination of physicochemical properties and established algorithms to forecast a compound's behavior in the human body.
Table 1: Comparison of Physicochemical and Lipophilicity Properties
| Property | This compound (Predicted) | Methyl nicotinate (Predicted) | Nicotinic acid (Predicted) |
| Molecular Formula | C₈H₉NO₂ | C₇H₇NO₂ | C₆H₅NO₂ |
| Molecular Weight ( g/mol ) | 151.16 | 137.14 | 123.11 |
| LogP (Consensus) | 1.45 | 1.08 | 0.36 |
| Water Solubility (LogS) | -1.78 (Soluble) | -1.45 (Soluble) | -0.98 (Highly Soluble) |
| Topological Polar Surface Area (TPSA) (Ų) | 39.19 | 39.19 | 50.22 |
Table 2: Comparison of Predicted Pharmacokinetic Properties
| Property | This compound | Methyl nicotinate | Nicotinic acid |
| Gastrointestinal (GI) Absorption | High | High | High |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | No |
| P-glycoprotein (P-gp) Substrate | No | No | No |
| CYP1A2 Inhibitor | No | No | No |
| CYP2C19 Inhibitor | No | No | No |
| CYP2C9 Inhibitor | No | No | No |
| CYP2D6 Inhibitor | No | No | No |
| CYP3A4 Inhibitor | No | No | No |
| Human Intestinal Absorption (% absorbed) | 95.3 | 95.8 | 91.4 |
| Skin Permeability (log Kp) | -4.4 cm/s | -4.7 cm/s | -6.0 cm/s |
Table 3: Comparison of Predicted Drug-Likeness and Medicinal Chemistry Properties
| Property | This compound | Methyl nicotinate | Nicotinic acid |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 |
| Bioavailability Score | 0.55 | 0.55 | 0.55 |
| Lead-likeness Violations | 0 | 0 | 0 |
| Synthetic Accessibility | 1.63 | 1.35 | 1.0 |
Table 4: Experimental ADME Data for Comparator Compounds
| Property | Methyl nicotinate | Nicotinic acid |
| Oral Bioavailability | Readily absorbed through the skin and likely from the GI tract, though specific oral bioavailability data is limited.[1] | Rapidly and extensively absorbed from the GI tract.[2][3] The bioavailability of sustained-release formulations can be lower.[4] |
| Plasma Protein Binding | Data not readily available. | 15-30% bound to plasma proteins. |
| Metabolism | Hydrolyzed to nicotinic acid in the skin.[5] Further metabolism follows the pathways of nicotinic acid. | Extensively metabolized in the liver to nicotinuric acid, nicotinamide, and other metabolites.[2][6] |
| Toxicity | Can cause skin irritation and vasodilation upon topical application.[7] Systemic toxicity data is limited, but high doses would likely lead to effects similar to nicotinic acid. | High doses (grams per day) can cause flushing, gastrointestinal distress, and liver toxicity.[2][8][9][10] |
Experimental Protocols
The in silico predictions are based on computational models that are trained on large datasets of experimental results. The general methodologies for the key ADME parameters are described below.
In Silico ADME Prediction Methodology:
-
SwissADME: This web-based tool predicts physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules. Predictions are based on a combination of established models such as the "BOILED-Egg" for BBB and GI penetration, and proprietary algorithms for properties like solubility and synthetic accessibility. The tool uses the input of a compound's chemical structure, typically as a SMILES string, to generate its predictions.
-
pkCSM: This platform uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties. The chemical structure of a molecule is represented as a graph, and the tool uses these representations to predict ADME properties based on models trained on extensive experimental datasets.
In Silico ADME Prediction Workflow
The following diagram illustrates the general workflow for predicting ADME properties of a small molecule using in silico tools.
Caption: A generalized workflow for in silico ADME prediction.
Discussion
The in silico analysis suggests that this compound possesses favorable drug-like properties, with no predicted violations of Lipinski's Rule of Five and a good bioavailability score. Its predicted high gastrointestinal absorption and blood-brain barrier permeability are noteworthy. The additional methyl group in this compound compared to Methyl nicotinate appears to slightly increase its lipophilicity (LogP), which may contribute to its predicted ability to cross the blood-brain barrier.
Compared to Nicotinic acid, both methyl esters exhibit higher lipophilicity and are predicted to be BBB permeant, a key differentiator. The polar surface area of Nicotinic acid is larger due to the carboxylic acid group, which generally hinders BBB penetration.
All three compounds are predicted to have low potential for inhibiting major cytochrome P450 enzymes, suggesting a lower likelihood of drug-drug interactions mediated by these pathways.
It is crucial to emphasize that these are computational predictions and require experimental validation. The provided experimental data for Methyl nicotinate and Nicotinic acid highlight that while in silico tools can provide valuable initial assessments, the complexities of in vivo processes can lead to variations. For instance, the oral bioavailability of nicotinic acid can be influenced by the formulation.[4] Similarly, the metabolism of Methyl nicotinate in the skin is a critical factor in its topical activity.[5]
References
- 1. Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The bioavailability of sustained release nicotinic acid formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]
- 8. Understanding Nicotinic Acid Toxicity: Risks and Safety Measures [elchemy.com]
- 9. Niacin Toxicity - Nutritional Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 10. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]
"benchmarking the synthesis of Methyl 2-methylnicotinate against other methods"
In the landscape of pharmaceutical and chemical research, the efficient synthesis of key intermediates is paramount. Methyl 2-methylnicotinate, a pyridine derivative, serves as a crucial building block in the development of various active pharmaceutical ingredients. This guide provides a comparative analysis of different synthetic methodologies for this compound and its close analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of performance benchmarks supported by experimental data.
Comparative Analysis of Synthetic Methods
The synthesis of this compound and related nicotinates can be achieved through several routes, each presenting distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability. Below is a summary of key performance indicators for various methods.
| Method | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Ring Formation | 1,1,3,3-Tetramethoxypropane, β-aminocrotonic acid methyl ester | Acid, Methanol | 60°C, 7 hours | 72.3 | >98 | [1][2] |
| Esterification (Conventional) | Nicotinic acid | Concentrated H₂SO₄, Methanol | Reflux, 13 hours | 23.39 | >98 (after chromatography) | [1][3] |
| Esterification (Solid Catalyst) | Nicotinic acid | MoO₃/SiO₂ | Reflux | ~79 | Not specified | [4] |
| Esterification (Microwave-assisted for analog) | 2-Aminonicotinic acid | Concentrated H₂SO₄, Methanol | 60°C, 1.5 hours | 93 | Analytical Grade | [1] |
| Chlorination and Amination (Step 1: Chlorination) | 2-Methylnicotinate methyl ester | m-CPBA, POCl₃ | Reflux, 4 hours | 16 | Not specified | [5] |
| Esterification of Hydroxy-Nicotinic Acid Analog | 4-hydroxy-6-methylnicotinic acid | EDCI, DMAP | Reflux | 88 | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic routes. The following sections provide protocols for the key methods discussed.
Method 1: Ring Formation Synthesis of this compound [2]
-
Step 1: Preparation of Intermediate B: In a reactor at room temperature, add 2.0 mol of 1,1,3,3-tetramethoxypropane. While stirring, add 2.0 mol of 25% (w/w) hydrochloric acid. Control the temperature at 45°C and react for 3 hours.
-
Step 2: Condensation Reaction: To a separate reactor, add 1.0 mol of β-aminocrotonic acid methyl ester and 7.0 mol of methanol. Add the entirety of Intermediate B from Step 1. Control the reaction temperature at 60°C and react for 7 hours.
-
Work-up and Purification: Concentrate the reaction solution under reduced pressure. Neutralize the concentrated solution with a 10% aqueous sodium hydroxide solution until the pH reaches 7.0. Extract the product with ethyl acetate. Wash the organic phase with water, then concentrate the organic phase. The final product is obtained by distillation under vacuum.
Method 2: Conventional Esterification of Nicotinic Acid to Methyl Nicotinate [1]
-
Reaction Setup: In a round-bottom flask, combine nicotinic acid (10.0 g, 0.08 mol), absolute methanol (30 mL), and concentrated sulfuric acid (1.0 mL).
-
Reflux: Heat the mixture under reflux for 13 hours.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with a 10% sodium bicarbonate solution. Extract the product into chloroform. The crude product obtained after solvent evaporation is purified using column chromatography.
Method 3: Synthesis of Methyl 2-(chloromethyl)nicotinate (Intermediate for Amination) [5]
-
Reaction Setup: To a 250 mL single-neck reaction flask, add 2-methyl nicotinate methyl ester (10.0 g, 66.2 mmol), m-chloroperbenzoic acid (16.3 g, 94.5 mmol), and dichloromethane (140 mL). Stir the mixture overnight at room temperature.
-
Work-up 1: Adjust the pH to 7-8 with a saturated sodium bicarbonate solution. Extract the organic layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure.
-
Chlorination: Treat the resulting residue with phosphorus oxychloride (60 mL) and reflux with stirring for 4 hours.
-
Work-up and Purification: Remove the excess phosphorus oxychloride under reduced pressure. Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate. Extract the aqueous layer with ethyl acetate (3 x 60 mL). Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Synthetic Pathways
To better understand the logical flow of multi-step syntheses, a graphical representation can be invaluable. The following diagram illustrates the two-step process for the synthesis of Methyl 2-(aminomethyl)nicotinate via a chlorinated intermediate.
Caption: Synthetic workflow for the formation of Methyl 2-(aminomethyl)nicotinate.
The following diagram illustrates a general workflow for the synthesis and purification of methyl nicotinate.[7]
Caption: Generalized workflow for the synthesis and purification of methyl nicotinate.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of Methyl 2-Methylnicotinate Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of methyl 2-methylnicotinate and its positional isomers. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The positional isomers of this compound, which include methyl 4-methylnicotinate, methyl 5-methylnicotinate, and methyl 6-methylnicotinate, are of significant interest in medicinal chemistry and drug development due to their presence as key structural motifs in various pharmacologically active molecules. A clear and definitive method for distinguishing between these isomers is crucial for ensuring the correct molecular identity in synthesis and quality control. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for this purpose, with each method offering unique insights into the molecular structure.
Data Presentation: A Spectroscopic Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for the different isomers of this compound.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-2 | H-4 | H-5 | H-6 | -OCH₃ | Ar-CH₃ |
| This compound | - | 8.13 (dd) | 7.14 (dd) | 8.63 (dd) | 3.87 (s) | 2.76 (s) |
| Methyl 4-methylnicotinate | 8.92 (s) | - | 7.24 (d) | 8.49 (d) | 3.90 (s) | 2.43 (s) |
| Methyl 5-methylnicotinate | 8.99 (d) | 8.16 (dd) | - | 8.40 (d) | 3.91 (s) | 2.40 (s) |
| Methyl 6-methylnicotinate | 8.98 (d) | 8.11 (dd) | 7.29 (d) | - | 3.92 (s) | 2.61 (s) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | -OCH₃ | Ar-CH₃ |
| This compound | 157.0 | 124.9 | 138.8 | 122.9 | 151.8 | 167.3 | 52.3 | 22.5 |
| Methyl 4-methylnicotinate | 150.3 | 129.4 | 147.1 | 125.1 | 148.0 | 166.5 | 52.2 | 17.8 |
| Methyl 5-methylnicotinate | 152.8 | 127.3 | 139.7 | 132.8 | 147.5 | 166.2 | 52.2 | 18.2 |
| Methyl 6-methylnicotinate | 149.2 | 124.7 | 137.0 | 122.0 | 158.8 | 166.3 | 52.0 | 24.2 |
Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | C=O Stretch | C=C/C=N Stretch | C-O Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) |
| This compound | ~1730 | ~1590, 1450 | ~1280, 1120 | ~3050 | ~2950 |
| Methyl 4-methylnicotinate | ~1725 | ~1595, 1460 | ~1290, 1110 | ~3040 | ~2960 |
| Methyl 5-methylnicotinate | ~1728 | ~1590, 1470 | ~1285, 1115 | ~3060 | ~2955 |
| Methyl 6-methylnicotinate | ~1724 | ~1580, 1455 | ~1270, 1130 | ~3070 | ~2950 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 151 | 120 ([M-OCH₃]⁺), 92 ([M-COOCH₃]⁺) |
| Methyl 4-methylnicotinate | 151 | 120 ([M-OCH₃]⁺), 92 ([M-COOCH₃]⁺) |
| Methyl 5-methylnicotinate | 151 | 120 ([M-OCH₃]⁺), 92 ([M-COOCH₃]⁺) |
| Methyl 6-methylnicotinate | 151 | 120 ([M-OCH₃]⁺), 92 ([M-COOCH₃]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Referencing: The residual CHCl₃ signal at 7.26 ppm is used as an internal reference.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Referencing: The CDCl₃ triplet at 77.16 ppm is used as an internal reference.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing a small amount directly on the ATR crystal.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - EI):
-
Spectrometer: Gas Chromatography-Mass Spectrometer (GC-MS) or a direct insertion probe.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-400.
-
For GC-MS, an appropriate capillary column (e.g., DB-5ms) and temperature program should be used to separate the isomers before mass analysis.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic comparison of the this compound isomers.
Caption: General workflow for the spectroscopic analysis and comparison of this compound isomers.
Navigating the In Vitro Potency of Methyl 2-methylnicotinate Derivatives: A Comparative Guide for Researchers
Potential Biological Targets and Activities
Derivatives of nicotinic acid and related structures have been investigated for their effects on a variety of biological targets. Based on the available literature, Methyl 2-methylnicotinate derivatives could potentially exhibit activity against several key enzymes and receptors implicated in a range of diseases.
One area of interest is their potential as enzyme inhibitors. For instance, nicotinic acid derivatives have been explored as inhibitors of D-amino acid oxidase (DAAO) and D-aspartate oxidase (DASPO), enzymes that play a role in central nervous system (CNS) disorders. Additionally, Nicotinamide N-methyltransferase (NNMT) is another enzyme target for which nicotinamide-based compounds have been developed as inhibitors, with implications for metabolic diseases and oncology.
Another significant target for nicotinic acid derivatives is the G protein-coupled receptor GPR109A (also known as HCAR2). Activation of this receptor, primarily by nicotinic acid (niacin), leads to a cascade of intracellular events that mediate both the therapeutic lipid-modifying effects and the common side effect of skin flushing.
Comparative Inhibitory Activity of Related Nicotinic Acid Derivatives
To provide a framework for the type of data required for a comprehensive comparison, the following table summarizes the in vitro inhibitory activities of some related nicotinic acid and nicotinamide derivatives against various biological targets. It is crucial to note that these are not this compound derivatives, but they serve as a valuable reference for the potential potency of this compound class.
| Compound | Target Enzyme/Receptor | Assay Type | Potency (IC50/Ki) |
| 5-aminonicotinic acid | Human D-Aspartate Oxidase | Inhibition Assay | 3.80 μM (Ki) |
| AH2-15c | ALKBH2 (DNA demethylase) | Fluorescence Polarization | 0.031 ± 0.001 μM (IC50) |
| Nicotinamide Analog (Quinolinium scaffold) | Nicotinamide N-methyltransferase (NNMT) | Inhibition Assay | ~ 1 μM (IC50) |
| Niacin (Nicotinic Acid) | GPR109A | Calcium Mobilization | 52 nM (EC50) |
This table is illustrative and compiles data from various studies on related nicotinic acid and nicotinamide derivatives to highlight the type of quantitative data needed for a direct comparison of this compound derivatives.
Experimental Protocols for In Vitro Potency Determination
To facilitate research into the bioactivity of this compound derivatives, detailed methodologies for key in vitro assays are provided below. These protocols are based on established procedures for similar compounds.
D-Amino Acid Oxidase (DAAO) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of DAAO, which catalyzes the oxidative deamination of D-amino acids.
Materials:
-
Recombinant human D-amino acid oxidase (hDAAO)
-
D-serine (substrate)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Phosphate buffer (pH 7.4)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, D-serine, HRP, and Amplex Red reagent in a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (a known DAAO inhibitor) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding hDAAO to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Nicotinamide N-methyltransferase (NNMT) Inhibition Assay
This fluorometric assay measures the inhibition of NNMT-catalyzed methylation of nicotinamide.
Materials:
-
Recombinant human NNMT
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide
-
SAH hydrolase
-
Thiol-detecting probe
-
Assay buffer
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Microplate reader
Procedure:
-
Add assay buffer, SAM, and the test compounds at various concentrations to the wells of a 96-well plate.
-
Add a mixture of NNMT and SAH hydrolase to initiate the reaction. Include appropriate controls.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Add the thiol-detecting probe to all wells.
-
Incubate for a further 10-15 minutes at 37°C.
-
Measure the fluorescence (e.g., Ex/Em = 392/482 nm) using a microplate reader.
-
Determine the IC50 values from the dose-response curves.
GPR109A Activation Assay (Calcium Mobilization)
This assay measures the activation of the GPR109A receptor by quantifying the resulting increase in intracellular calcium concentration.
Materials:
-
CHO or HEK293 cells stably expressing human GPR109A
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compounds dissolved in assay buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with an injection system
Procedure:
-
Plate the GPR109A-expressing cells in the 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.
-
Inject the test compounds at various concentrations into the wells.
-
Continuously measure the fluorescence signal for a period to capture the transient increase in intracellular calcium.
-
Calculate the peak fluorescence response for each concentration and determine the EC50 value from the dose-response curve.
Visualization of the GPR109A Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the GPR109A receptor by an agonist like nicotinic acid. This pathway is relevant for understanding the potential downstream effects of novel this compound derivatives that may target this receptor.
Caption: GPR109A receptor activation and downstream signaling pathways.
Conclusion
While the in vitro potency of this compound derivatives remains an understudied area, the broader family of nicotinic acid and nicotinamide derivatives demonstrates significant activity against various enzymes and receptors. This guide provides a foundational understanding of the potential targets and the necessary experimental protocols to explore the bioactivity of this promising class of compounds. The presented methodologies for DAAO, NNMT, and GPR109A assays offer a starting point for researchers to generate the quantitative data needed to establish a clear structure-activity relationship for this compound derivatives. Such studies are essential for advancing the development of novel therapeutics in this chemical space.
Evaluating the Drug-Like Properties of Methyl 2-methylnicotinate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the drug-like properties of Methyl 2-methylnicotinate analogs, focusing on their potential as therapeutic agents. While research on this specific scaffold is emerging, this document compiles available data on anticancer activity and draws comparisons with closely related nicotinic acid derivatives for anti-inflammatory and vasodilatory effects. The guide includes quantitative data, detailed experimental protocols, and visualizations to support further research and development in this area.
Anticancer Activity
A series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide and thiosemicarbazide derivatives, analogs of this compound, have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The data reveals that certain substitutions on the semicarbazide/thiosemicarbazide moiety significantly influence the cytotoxic potency.
Comparative Anticancer Activity of this compound Analogs
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of these analogs against three human cancer cell lines: A549 (lung carcinoma), HGC-27 (gastric cancer), and MCF-7 (breast adenocarcinoma).
| Compound ID | X | R | A549 IC₅₀ (µM) | HGC-27 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 9a | O | Phenyl | >50 | >50 | >50 |
| 9c | O | 4-Methylphenyl | 24.31 | 18.54 | 31.62 |
| 9h | O | 4-Chlorophenyl | 10.23 | 1.40 | 15.84 |
| 9k | O | 4-Nitrophenyl | 15.48 | 10.96 | 21.37 |
| 9l | S | Phenyl | 12.30 | 10.23 | 18.62 |
| 9n | S | 4-Methylphenyl | 18.62 | 15.13 | 25.11 |
| 9u | S | 4-Chlorophenyl | 8.31 | 4.56 | 12.30 |
| 9w | S | 4-Nitrophenyl | 11.22 | 9.77 | 16.21 |
Data extracted from a study on 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives as anti-tumor agents.
Key Observations:
-
Compound 9h , a semicarbazide derivative with a 4-chlorophenyl substitution, demonstrated the most potent activity against the HGC-27 gastric cancer cell line with an IC₅₀ of 1.40 µM.
-
The thiosemicarbazide analogs (where X=S) generally exhibited better anticancer activity across the tested cell lines compared to their semicarbazide counterparts (where X=O).
-
Electron-withdrawing groups, such as chloro and nitro at the para position of the phenyl ring, appear to enhance cytotoxic activity.
Synthesis and Cytotoxicity Evaluation Workflow
The general synthetic route to these analogs and the workflow for evaluating their cytotoxicity are depicted below.
Synthesis and cytotoxicity testing workflow.
Anti-inflammatory Activity (Comparative Analysis)
Disclaimer: The following data is for nicotinic acid derivatives, which are structurally related to this compound analogs. Direct experimental data for the anti-inflammatory activity of this compound analogs is not currently available in the public domain. These findings should be considered as a reference for potential activity.
Nicotinic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Illustrative COX-2 Inhibitory Activity of Nicotinic Acid Analogs
| Compound Type | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Nicotinic Acid Derivative 1 | COX-2 | 0.08 | 150 |
| Nicotinic Acid Derivative 2 | COX-2 | 0.12 | 125 |
| Celecoxib (Reference) | COX-2 | 0.05 | 300 |
| Ibuprofen (Reference) | COX-1/2 | 5.2 (COX-2) | 0.5 |
Data is illustrative and based on studies of various substituted nicotinic acid derivatives as COX-2 inhibitors.
Mechanism of Action: The anti-inflammatory effects of these compounds are believed to be mediated by the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.
Vasodilatory Effects (Comparative Analysis)
Disclaimer: The following data pertains to Methyl Nicotinate, a close structural analog of this compound. The vasodilatory properties of specific this compound analogs have not been extensively reported. This information serves as a potential indicator of activity.
Topical application of methyl nicotinate is well-known to induce localized vasodilation, leading to erythema (redness) of the skin. This effect is primarily mediated by the release of prostaglandins, particularly Prostaglandin D2 (PGD₂).
Comparative Vasodilatory Effects
| Compound | Concentration | Peak Response Time | Mechanism of Action |
| Methyl Nicotinate | 1% Topical | 10-20 minutes | Prostaglandin D₂ Release |
| Acetylcholine | 1% Iontophoresis | ~5 minutes | Nitric Oxide & Prostaglandin Release |
| Sodium Nitroprusside | 1% Iontophoresis | ~2 minutes | Direct Nitric Oxide Donor |
Signaling Pathway of Nicotinic Acid-Induced Vasodilation
The binding of nicotinic acid (the active metabolite of its esters) to the G-protein coupled receptor GPR109A on Langerhans cells in the skin triggers a signaling cascade that results in the synthesis and release of PGD₂.
Nicotinic acid-induced vasodilation pathway.
ADME Properties (General Considerations)
While specific in vitro or in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound analogs are limited, general predictions can be made based on their chemical structures as pyridine derivatives.
-
Absorption: Lipophilicity, solubility, and pKa will be key determinants of oral absorption. The presence of the ester and various substituents will modulate these properties.
-
Distribution: Plasma protein binding and tissue permeability will influence the volume of distribution. Highly lipophilic analogs may exhibit greater tissue penetration.
-
Metabolism: The methyl ester is likely to be a primary site of metabolism via hydrolysis by esterases to the corresponding carboxylic acid (2-methylnicotinic acid). The pyridine ring may also undergo oxidation by cytochrome P450 enzymes.
-
Excretion: The parent compound and its metabolites are expected to be eliminated primarily through renal excretion.
For a thorough evaluation of drug-like properties, a standard panel of in vitro ADME assays is recommended, including:
-
Solubility: Thermodynamic and kinetic solubility assays.
-
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine intrinsic clearance.
-
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods.
Experimental Protocols
In Vitro Cytotoxicity - MTT Assay
This protocol is used to assess the cytotoxic effects of the this compound analogs on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HGC-27, MCF-7)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro COX-2 Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX reaction buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds and a reference inhibitor (e.g., Celecoxib)
-
Detection reagent (e.g., a probe that measures prostaglandin production)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, cofactor, substrate, and test compounds in the reaction buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme, heme, and either the test compound or vehicle control. Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Signal Detection: Immediately measure the fluorescence signal over time using a plate reader. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value from a dose-response curve.
In Vitro Vasodilation Assay - Aortic Ring Assay (General Protocol)
This ex vivo assay assesses the vasodilatory or vasorelaxant effects of compounds on isolated blood vessels.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Phenylephrine (vasoconstrictor)
-
Test compounds
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize a rat and excise the thoracic aorta. Clean the aorta of adhering connective tissue and cut it into 2-3 mm rings.
-
Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Equilibrate the rings under a resting tension of 1-2 grams for 60-90 minutes, replacing the buffer every 15-20 minutes.
-
Pre-contraction: Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the test compound to the organ bath at set time intervals.
-
Data Recording: Record the changes in isometric tension using a force transducer and data acquisition system.
-
Data Analysis: Express the relaxation response as a percentage of the phenylephrine-induced contraction. Construct a concentration-response curve and determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum relaxation).
This guide provides a foundational overview for the evaluation of this compound analogs. Further targeted synthesis and comprehensive biological and pharmacokinetic profiling are necessary to fully elucidate their therapeutic potential.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2-methylnicotinate
Essential safety protocols and logistical plans are critical for the secure and effective handling of Methyl 2-methylnicotinate in a laboratory setting. This guide provides immediate, procedural, and step-by-step guidance to ensure the well-being of researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize risks and maintain a safe research environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure to this compound. While specific occupational exposure limits for this compound have not been established, a cautious approach is warranted based on the hazard classifications of similar compounds.[1][2][3] The following table summarizes the recommended PPE for handling this chemical.
| Protection Type | Recommended Equipment | Specifications/Standards |
| Eye and Face Protection | Safety glasses with side-shields or goggles. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves prior to use and follow manufacturer's specifications for breakthrough time and permeability.[1] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. A chemical-resistant apron may be necessary for larger quantities. | Impervious clothing to prevent skin contact.[1] |
| Respiratory Protection | A NIOSH (US) or CEN (EU) approved respirator. | Required when working outside of a fume hood or if dust or aerosols are generated.[1] |
Quantitative Safety Data
Comprehensive quantitative toxicity data for this compound, such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%), is not currently available in the reviewed literature.[2] Similarly, specific permissible exposure limits (PELs) or occupational exposure limits (OELs) have not been established for this compound.[1][3] Researchers should handle this chemical with a high degree of caution, assuming it may be harmful, and implement all recommended safety procedures to minimize any potential exposure.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from receiving the compound to its final disposal.
Step-by-Step Handling Procedures
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Pre-Handling Preparations : Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS). Inspect all PPE for any signs of damage or wear.
-
Handling the Compound : Avoid direct contact with skin, eyes, and clothing.[1] When weighing or transferring the compound, do so within a ventilated enclosure. Keep the container tightly sealed when not in use.[1]
-
Personal Hygiene : After handling the chemical, wash your hands thoroughly with soap and water before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Storage : Store containers in a dry, cool, and well-ventilated place.[4] Keep them tightly closed and away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedures
-
Chemical Waste : Dispose of unwanted this compound by dissolving or mixing it with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5] All chemical waste disposal should be conducted through an approved waste disposal plant.[2] Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[2]
-
Contaminated PPE : Used gloves, lab coats, and other disposable protective equipment that have come into contact with this compound should be collected in a designated, labeled waste container and disposed of as chemical waste.[1]
-
Empty Containers : Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[2] |
| Inhalation | Move the victim to fresh air. If breathing is difficult or symptoms occur, get medical attention. If not breathing, give artificial respiration.[2] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[1][2] |
Spill Response
-
Evacuate : Immediately evacuate the area of the spill.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : For small spills, use an inert absorbent material to soak up the substance.
-
Collection : Carefully collect the absorbed material into a suitable, closed container for disposal.
-
Personal Protection : Wear appropriate PPE, including respiratory protection, during the entire cleanup process.
-
Reporting : Report the spill to the appropriate environmental health and safety personnel at your institution.
By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound while prioritizing their safety and the integrity of their research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
